molecular formula C14H22N2 B3005416 (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine CAS No. 2089246-35-3

(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

Katalognummer: B3005416
CAS-Nummer: 2089246-35-3
Molekulargewicht: 218.344
InChI-Schlüssel: OMJZRIGOKXUQEC-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine is a chiral piperidine-based compound of significant interest in neuroscience and medicinal chemistry research. Its core structure is recognized as a privileged scaffold for designing ligands that target key proteins within the central nervous system . This compound is primarily investigated for its potential in developing novel therapeutic agents for complex neurological disorders. Research indicates that similar 1-benzylpiperidine derivatives exhibit promising activity as multitarget-directed ligands. Specifically, they are being explored for the treatment of Alzheimer's disease, where they may simultaneously inhibit acetylcholinesterase (AChE) to address cognitive decline and act on the serotonin transporter (SERT) to mitigate comorbid depressive symptoms commonly found in patients . Furthermore, structural analogs have demonstrated high affinity for sigma receptors (σ1R), a key target for neuropathic pain therapy, and potent inhibition of AChE in the nanomolar range . The (S)-enantiomer offers researchers a stereochemically pure building block for precise structure-activity relationship (SAR) studies. The chiral center allows for the investigation of stereospecific interactions with biological targets, which is crucial for optimizing binding affinity and selectivity. This compound is intended for use in preclinical research applications, including enzymatic and receptor binding assays, as well as in the synthesis of more complex multifunctional ligands . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Eigenschaften

IUPAC Name

1-[(2S)-1-benzylpiperidin-2-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-15-11-14-9-5-6-10-16(14)12-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJZRIGOKXUQEC-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1CCCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacokinetic Profiling of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine: A Strategic Framework for a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a novel chemical entity (NCE) from discovery to a viable clinical candidate is contingent upon a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, technically-grounded framework for the pharmacokinetic characterization of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine, a disubstituted piperidine derivative. As a compound with limited publicly available biological data, it serves as a model for establishing the foundational Absorption, Distribution, Metabolism, and Excretion (ADME) properties that are critical for informed decision-making in drug development. This document, written from the perspective of a Senior Application Scientist, eschews a rigid template in favor of a logical, causality-driven narrative. It details the strategic selection and execution of essential in vitro assays and a foundational in vivo rodent PK study, emphasizing the integration of data to build a cohesive profile. Every protocol is designed as a self-validating system, grounded in authoritative standards to ensure scientific integrity and regulatory alignment.

Introduction: Defining the Mission

(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine is a small molecule with a molecular weight of 218.34 g/mol [1]. The structure, featuring a benzylpiperidine core, is present in various biologically active compounds, suggesting potential interactions with central nervous system targets or other biological pathways[2][3]. Before committing significant resources to efficacy and safety studies, it is imperative to understand how the body acts on this compound. Pharmacokinetics, the study of ADME, provides this critical insight.[4][5] An early and robust PK profile allows for the optimization of chemical structures, prediction of human pharmacokinetics, and the design of safe and effective dosing regimens for later clinical trials.[4][6]

This guide outlines the logical progression of experiments designed to build this profile, starting with high-throughput in vitro assays to assess specific ADME liabilities and culminating in an integrated in vivo study to observe the compound's behavior in a whole organism.

The Strategic Workflow of Pharmacokinetic Profiling

The process of PK profiling is a systematic investigation. We begin with rapid, cost-effective in vitro assays to flag potential issues like poor metabolic stability or low permeability.[7][8] Favorable results from these assays provide the confidence to proceed to more complex and resource-intensive in vivo studies. This integrated approach ensures that decisions are data-driven at every stage.

PK_Profiling_Workflow cluster_decision Integrated Assessment MetStab Metabolic Stability (Microsomes, Hepatocytes) StudyDesign Rodent Study Design (IV & PO Dosing) MetStab->StudyDesign Guides in vivo dose selection PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->StudyDesign Perm Permeability (Caco-2 Assay) Perm->StudyDesign Informs oral bioavailability potential Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples StudyDesign->Bioanalysis Generates samples PK_Calc PK Parameter Calculation (WinNonlin) Bioanalysis->PK_Calc Provides concentration- time data Decision Go/No-Go Decision Candidate Selection PK_Calc->Decision Provides PK Profile (t½, CL, Vd, F)

Caption: Integrated workflow for pharmacokinetic profiling.

Foundational In Vitro ADME Profiling

In vitro ADME assays are the cornerstone of early PK assessment, providing crucial data on a compound's intrinsic properties.[9] They are designed to isolate and evaluate individual processes that collectively determine the overall pharmacokinetic behavior in vivo.

Metabolic Stability Assessment

Metabolic stability provides a measure of a compound's susceptibility to metabolism, primarily by liver enzymes.[10] This is a critical parameter, as rapid metabolism can lead to low systemic exposure and short duration of action. The assay uses liver microsomes, which contain Phase I (e.g., Cytochrome P450) enzymes, to predict a compound's intrinsic clearance.[11][12]

Experimental Protocol: Microsomal Stability Assay

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice and dilute to a working concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[13]

  • Compound Addition: Prepare a working solution of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine at 1 µM in the phosphate buffer.

  • Initiation of Reaction: Pre-warm the microsome and compound solutions at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[14]

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14] This step also precipitates the proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining compound, is transferred for analysis.

  • Quantification: The concentration of the parent compound remaining at each time point is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10][15]

Data Presentation & Interpretation

The percentage of the compound remaining is plotted against time. From the slope of the natural log plot, the half-life (t½) and intrinsic clearance (CLint) are calculated.

Time (min)% Compound Remaining (with NADPH)% Compound Remaining (without NADPH)
0100100
58599
156098
303597
451896
60995
Table 1: Example Metabolic Stability Data.
  • Intrinsic Clearance (CLint) Calculation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)[14]

  • Interpretation: A short half-life (<30 min) and high CLint suggest the compound is rapidly metabolized and may have low oral bioavailability and require frequent dosing.

Plasma Protein Binding (PPB) Determination

Only the unbound ("free") fraction of a drug is pharmacologically active and available for metabolism and excretion.[16] Therefore, determining the extent of plasma protein binding is essential for interpreting PK and pharmacodynamic (PD) data. Equilibrium dialysis is considered the gold standard method for this assessment.[16][17]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Compound Preparation: Spike pooled human plasma with (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine to a final concentration of 1 µM. The final solvent concentration should be <1% to avoid protein denaturation.[16]

  • Device Setup: Add the spiked plasma to one chamber of a RED device and an equal volume of phosphate-buffered saline (PBS) to the other chamber. The chambers are separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that allows the free drug to pass through but retains proteins and the protein-bound drug.[17]

  • Equilibration: Seal the device and incubate at 37°C with gentle shaking for 4-6 hours to allow the system to reach equilibrium.[18]

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: To ensure accurate quantification, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS. This ensures both samples have the same matrix composition for analysis. Concentrations in both chambers are determined by LC-MS/MS.[16]

Data Presentation & Interpretation

ParameterValue
Concentration in Buffer Chamber (C_buffer)0.15 µM
Concentration in Plasma Chamber (C_plasma)1.0 µM
Fraction Unbound (fu) 0.15
% Bound 85%
Table 2: Example Plasma Protein Binding Data.
  • Calculations:

    • Fraction Unbound (fu) = C_buffer / C_plasma

    • % Bound = (1 - fu) * 100

  • Interpretation: High binding (>99%) can limit drug distribution and may be a risk for drug-drug interactions. Moderate binding (80-95%) is common for many drugs. Low binding (<50%) results in a larger fraction of the drug being available for its therapeutic effect and clearance.[19]

Intestinal Permeability Evaluation

For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic effect. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal permeability.[20][21] Caco-2 cells, derived from a human colon carcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters, mimicking the intestinal barrier.[22]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with robust tight junctions.[23]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values must be above a pre-defined threshold (e.g., ≥ 200 Ω·cm²) to be used in the assay.[24]

  • Transport Study (A to B): The test compound is added to the apical (A) side (representing the gut lumen), and the appearance of the compound on the basolateral (B) side (representing the blood) is measured over time (e.g., 2 hours).[22]

  • Transport Study (B to A): In a separate set of wells, the compound is added to the basolateral side, and its appearance on the apical side is measured. This reverse transport direction is used to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[22]

  • Sampling and Analysis: At the end of the incubation period, samples are taken from both donor and receiver compartments and analyzed by LC-MS/MS.[23]

Data Presentation & Interpretation

The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.

DirectionPapp (x 10⁻⁶ cm/s)
Apical to Basolateral (A→B)8.5
Basolateral to Apical (B→A)18.2
Efflux Ratio (ER) 2.14
Table 3: Example Caco-2 Permeability Data.
  • Papp Calculation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio (ER) Calculation: ER = Papp (B→A) / Papp (A→B)

  • Interpretation:

    • High Permeability: Papp (A→B) > 5 x 10⁻⁶ cm/s suggests good potential for oral absorption.

    • Low Permeability: Papp (A→B) < 2 x 10⁻⁶ cm/s suggests poor absorption.

    • Potential Efflux: An Efflux Ratio > 2 indicates the compound may be actively pumped out of cells by transporters like P-gp, which can limit oral bioavailability.[9]

In Vivo Pharmacokinetic Characterization

While in vitro assays are predictive, an in vivo study is essential to understand how ADME processes are integrated in a living system.[25] A rodent PK study is a standard first step to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[26][27]

Study Design and Execution

A well-designed study is crucial for generating reliable data. This typically involves administering the compound by both intravenous (IV) and oral (PO) routes to different groups of animals.

  • Animal Model: Sprague-Dawley rats are commonly used. Animals should be acclimated for at least one week before the study.[27]

  • Grouping:

    • Group 1 (IV): n = 3-6 rats. A low dose (e.g., 1-2 mg/kg) is administered as a bolus injection into a cannulated vein (e.g., jugular).[27] The IV route ensures 100% bioavailability and is used to determine systemic clearance and volume of distribution.

    • Group 2 (PO): n = 3-6 rats. A higher dose (e.g., 10 mg/kg) is administered by oral gavage.[27] This group is used to assess oral absorption and bioavailability.

  • Blood Sampling: Serial blood samples (e.g., ~100 µL) are collected at specific time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a cannulated artery or using microsampling techniques.[28] Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA), and plasma is separated by centrifugation and stored at -80°C until analysis.

InVivo_PK_Study cluster_dosing cluster_sampling cluster_analysis IV_Dose Group 1: Intravenous (IV) 1 mg/kg Bolus Sampling Serial Blood Collection (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dose->Sampling PO_Dose Group 2: Oral (PO) 10 mg/kg Gavage PO_Dose->Sampling Processing Centrifuge to obtain Plasma Store at -80°C Sampling->Processing LCMS Quantify Drug Concentration via LC-MS/MS Processing->LCMS PK_Analysis Calculate PK Parameters (AUC, CL, Vd, t½, F%) LCMS->PK_Analysis

Caption: Workflow for a rodent in vivo pharmacokinetic study.

Bioanalytical Method Validation (LC-MS/MS)

The accurate quantification of the drug in plasma is the analytical foundation of the PK study. A robust and validated LC-MS/MS method is required.[29][30] LC-MS/MS offers high sensitivity and selectivity, which is essential for measuring the low concentrations of a drug often found in biological matrices.[15] Method validation should be performed in accordance with regulatory guidelines (e.g., FDA, ICH) and assess parameters like accuracy, precision, linearity, selectivity, and stability.[6][31]

Pharmacokinetic Data Analysis

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.[28]

Key Pharmacokinetic Parameters

ParameterDescriptionIV RoutePO Route
AUC (Area Under the Curve) Total drug exposure over timeAUC_ivAUC_po
CL (Clearance) Volume of plasma cleared of drug per unit timeCL = Dose_iv / AUC_iv-
Vd (Volume of Distribution) Apparent volume into which the drug distributesVd = CL / λz-
t½ (Half-life) Time required for the plasma concentration to decrease by halft½ = 0.693 / λzt½ = 0.693 / λz
Cmax Maximum observed plasma concentration-Cmax
Tmax Time at which Cmax is observed-Tmax
F% (Oral Bioavailability) Fraction of the oral dose that reaches systemic circulation-F% = (AUC_po/AUC_iv) * (Dose_iv/Dose_po) * 100
Table 4: Primary Pharmacokinetic Parameters.

Integrated Pharmacokinetic Assessment

The ultimate goal is to synthesize all collected data into a cohesive narrative that guides the next steps.

  • Connecting In Vitro to In Vivo : Does the high in vitro intrinsic clearance translate to high systemic clearance in vivo? Does the high in vitro permeability (Papp) and low efflux ratio result in good oral bioavailability (F%)? Discrepancies between in vitro and in vivo data can reveal important biological mechanisms (e.g., involvement of non-hepatic metabolism, active transport).

  • Building a Candidate Profile : An ideal oral drug candidate often exhibits:

    • High metabolic stability (long t½ in vitro)

    • Moderate plasma protein binding (fu > 1-5%)

    • High intestinal permeability (high Papp, low ER)

    • Good oral bioavailability in vivo (F% > 30%)

    • Clearance that is a low fraction of liver blood flow.

  • Informing Future Studies : The initial PK profile is foundational. It informs dose selection for toxicology and efficacy studies and provides the basis for more complex physiologically based pharmacokinetic (PBPK) modeling to predict human outcomes.[9][32]

Conclusion

The pharmacokinetic profiling of a novel entity like (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine is a multi-faceted but logical process. By strategically employing a series of validated in vitro and in vivo methodologies, drug development teams can efficiently characterize a compound's ADME properties. This early, integrated understanding of pharmacokinetics is not merely a data-gathering exercise; it is a critical risk-mitigation strategy that enables the selection of compounds with the highest probability of success in the clinic, ultimately accelerating the delivery of new, effective medicines to patients.

References

  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved March 18, 2026.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved March 18, 2026.
  • Creative Bioarray. (n.d.). Caco2 assay protocol. Retrieved March 18, 2026.
  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved March 18, 2026.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved March 18, 2026.
  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved March 18, 2026.
  • MilliporeSigma. (n.d.).
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development. Retrieved March 18, 2026.
  • Thermo Fisher Scientific. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Retrieved March 18, 2026.
  • BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Retrieved March 18, 2026.
  • BenchChem. (n.d.). Application Notes and Protocols: A Guide to Protein Binding Assays. Retrieved March 18, 2026.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved March 18, 2026.
  • Selvita. (n.d.). In Vitro ADME. Retrieved March 18, 2026.
  • Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved March 18, 2026.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved March 18, 2026.
  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved March 18, 2026.
  • Springer Nature Experiments. (2004).
  • protocols.io. (2025). In-vitro plasma protein binding. Retrieved March 18, 2026.
  • QPS. (n.d.). Plasma Protein Binding. Retrieved March 18, 2026.
  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved March 18, 2026.
  • Bioanalysis Zone. (n.d.). LC-MS. Retrieved March 18, 2026.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved March 18, 2026.
  • IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS. Retrieved March 18, 2026.
  • LCGC International. (2021).
  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved March 18, 2026.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved March 18, 2026.
  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved March 18, 2026.
  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved March 18, 2026.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved March 18, 2026.
  • BenchChem. (n.d.).
  • WuXi AppTec. (n.d.). Rodent PK Study - DMPK. Retrieved March 18, 2026.
  • MilliporeSigma. (n.d.). 1-(1-benzylpiperidin-4-yl)-N-methylmethanamine. Retrieved March 18, 2026.
  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved March 18, 2026.
  • PubChem. (n.d.). 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. Retrieved March 18, 2026.
  • NextSDS. (n.d.). (1-benzylpiperidin-2-yl)
  • AiFChem. (2025). 1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine. Retrieved March 18, 2026.
  • U.S. Food and Drug Administration. (1987).
  • BLD Pharm. (n.d.). 170701-98-1|(1-Benzylpiperidin-2-yl)methanamine. Retrieved March 18, 2026.
  • PubChem. (n.d.). 1-Benzylpiperidine. Retrieved March 18, 2026.
  • ResearchGate. (n.d.).
  • U.S. Food and Drug Administration. (2019). Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry. Retrieved March 18, 2026.
  • U.S. Food and Drug Administration. (2021).
  • BenchChem. (n.d.). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Retrieved March 18, 2026.
  • ARPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved March 18, 2026.
  • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Retrieved March 18, 2026.
  • ResearchGate. (n.d.). Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl. Retrieved March 18, 2026.)-1-methylpiperidin -2-yl. Retrieved March 18, 2026.

Sources

An In-Depth Technical Guide to In Vitro Receptor Binding Assays for (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical framework for characterizing the receptor binding profile of the novel compound, (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine. Given its structural resemblance to known pharmacophores, this document outlines a strategic approach to identify and quantify its interactions with high-probability targets, primarily focusing on sigma receptors (σ1 and σ2) and monoamine transporters (Dopamine Transporter - DAT, Norepinephrine Transporter - NET, and Serotonin Transporter - SERT). We will delve into the theoretical underpinnings of radioligand binding assays, provide detailed, field-proven protocols for robust and reproducible data generation, and discuss the critical aspects of data analysis and interpretation. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological fingerprint of this and structurally related compounds.

Introduction: Unveiling the Pharmacological Landscape

The compound (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine belongs to a chemical class—benzylpiperidines—that has been shown to interact with a range of central nervous system (CNS) targets. Specifically, the presence of a benzyl group attached to a piperidine ring is a common feature in ligands for sigma receptors and monoamine transporters.[1][2] Therefore, a primary objective in the preclinical assessment of this molecule is to comprehensively map its binding affinity and selectivity across these key protein families.

In vitro receptor binding assays are the gold standard for this initial characterization.[3][4] These assays are robust, sensitive, and allow for the determination of key quantitative parameters such as the equilibrium dissociation constant (Kd) and the inhibitory constant (Ki), which are critical measures of a ligand's binding affinity.[5][6] This guide will provide the necessary theoretical and practical knowledge to conduct these assays with scientific rigor.

The Cornerstone of Pharmacological Characterization: Radioligand Binding Assays

Radioligand binding assays are a fundamental tool in pharmacology, allowing for the direct measurement of the interaction between a ligand and its receptor.[7] The basic principle involves the use of a radioactively labeled ligand (the radioligand) that binds with high affinity and specificity to the target receptor. The binding of the radioligand can be displaced by an unlabeled compound, such as our test compound, in a concentration-dependent manner. By quantifying the amount of radioligand displaced, we can determine the affinity of the test compound for the receptor.

There are two primary types of radioligand binding assays that will be central to our investigation:

  • Saturation Binding Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[3][6] This is a crucial first step to characterize the receptor system.

  • Competition Binding Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the receptor.[3][7] This will be the primary method for characterizing (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine.

The success of any binding assay hinges on several critical factors, including the choice of radioligand, the preparation of the receptor source (e.g., cell membranes or tissue homogenates), and the optimization of assay conditions to ensure that binding has reached equilibrium.[8][9]

Strategic Target Selection and Assay Prioritization

Based on the chemical structure of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine, the following targets are prioritized for initial screening:

  • Sigma-1 (σ1) and Sigma-2 (σ2) Receptors: The benzylpiperidine scaffold is a well-established pharmacophore for sigma receptors.[1][10] These receptors are implicated in a variety of neurological and psychiatric disorders, making them a high-priority target class.[11]

  • Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT): These monoamine transporters are critical for regulating neurotransmitter levels in the synapse and are the targets for many psychostimulants and antidepressants.[12][13] The structural motifs within the test compound suggest a potential interaction with these transporters.

The following sections will provide detailed protocols for conducting competition binding assays for each of these targets.

Experimental Protocols: A Step-by-Step Guide

General Considerations for All Assays
  • Receptor Source: For initial screening, commercially available cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293-hDAT, CHO-hSERT) or tissue homogenates known to be rich in the target receptor (e.g., guinea pig brain for σ1 receptors, rat liver for σ2 receptors) are recommended.[10][11]

  • Membrane Preparation: A standardized protocol for membrane preparation is crucial for consistency. This typically involves cell harvesting, homogenization in a suitable buffer, and a series of centrifugation steps to isolate the membrane fraction containing the receptors.[14][15]

  • Determination of Protein Concentration: The protein concentration of the membrane preparation must be accurately determined (e.g., using a Bradford assay) to ensure that the same amount of receptor is used in each assay well.[15]

Protocol 1: Sigma-1 (σ1) Receptor Competition Binding Assay
  • Objective: To determine the Ki of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine for the σ1 receptor.

  • Radioligand: [³H]-(+)-Pentazocine, a selective σ1 receptor ligand.[11]

  • Receptor Source: Guinea pig brain membrane homogenates.[10][11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer (for total binding).

      • 50 µL of a high concentration of a known σ1 ligand (e.g., 10 µM Haloperidol) for non-specific binding.[16]

      • 50 µL of varying concentrations of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine (e.g., 0.1 nM to 10 µM).

    • Add 50 µL of [³H]-(+)-Pentazocine to all wells at a final concentration near its Kd (typically 1-5 nM).[11]

    • Add 100 µL of the guinea pig brain membrane preparation (e.g., 100-200 µg protein/well).

    • Incubate at 37°C for 90 minutes to reach equilibrium.[16]

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Quantify the radioactivity retained on the filters using a scintillation counter.

Protocol 2: Sigma-2 (σ2) Receptor Competition Binding Assay
  • Objective: To determine the Ki of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine for the σ2 receptor.

  • Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma ligand.[10]

  • Receptor Source: Rat liver membrane homogenates.[10][17]

  • Important Note on Masking: Since [³H]-DTG binds to both σ1 and σ2 receptors, a "masking" agent is required to block its binding to σ1 receptors.[18] A high concentration of a selective σ1 ligand, such as (+)-pentazocine, is included in the assay.[16] However, it is crucial to be aware of the potential for the masking agent to interact with the σ2 site, which can complicate data interpretation.[18]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Follow the same setup as the σ1 assay, with the following modifications:

      • Use [³H]-DTG as the radioligand (final concentration ~3-5 nM).[16]

      • Add (+)-pentazocine (final concentration 100 nM) to all wells to mask the σ1 receptors.[16]

      • Use rat liver membrane preparation (e.g., 30-60 µg protein/well).[16]

    • Incubate at room temperature for 120 minutes.[16]

    • Terminate and quantify as described for the σ1 assay.

Protocol 3: Dopamine Transporter (DAT) Competition Binding Assay
  • Objective: To determine the Ki of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine for DAT.

  • Radioligand: [³H]WIN 35,428, a high-affinity DAT ligand.[14]

  • Receptor Source: Membranes from cells stably expressing hDAT (e.g., HEK293-hDAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[14]

  • Procedure:

    • Follow the general setup for competition binding assays.

    • Use [³H]WIN 35,428 as the radioligand (final concentration ~1-2 nM).[14]

    • For non-specific binding, use a known DAT inhibitor such as 10 µM GBR 12909.[14]

    • Use hDAT-expressing cell membranes (e.g., 20-50 µg protein/well).[14]

    • Incubate at 4°C for 2-3 hours.[14]

    • Terminate and quantify as previously described.

Protocol 4: Norepinephrine Transporter (NET) Competition Binding Assay
  • Objective: To determine the Ki of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine for NET.

  • Radioligand: [³H]Nisoxetine, a selective NET inhibitor.[19]

  • Receptor Source: Membranes from cells stably expressing hNET (e.g., HEK293-hNET).

  • Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4. Note the higher NaCl concentration which is often required for optimal [³H]nisoxetine binding.[19]

  • Procedure:

    • Follow the general competition binding assay setup.

    • Use [³H]Nisoxetine as the radioligand (final concentration ~1-3 nM).

    • For non-specific binding, use a known NET inhibitor such as 10 µM Desipramine.[19]

    • Use hNET-expressing cell membranes.

    • Incubate at 4°C for 1-3 hours.[19]

    • Terminate and quantify as previously described.

Protocol 5: Serotonin Transporter (SERT) Competition Binding Assay
  • Objective: To determine the Ki of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine for SERT.

  • Radioligand: [³H]Citalopram or [³H]Paroxetine, selective SERT inhibitors.

  • Receptor Source: Membranes from cells stably expressing hSERT (e.g., HEK293-hSERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Procedure:

    • Follow the general competition binding assay setup.

    • Use [³H]Citalopram as the radioligand (final concentration ~0.5-1 nM).

    • For non-specific binding, use a known SERT inhibitor such as 10 µM Fluoxetine.

    • Use hSERT-expressing cell membranes.

    • Incubate at room temperature for 60-90 minutes.

    • Terminate and quantify as previously described.

Data Analysis and Interpretation: From Raw Counts to Meaningful Affinity

Calculating Specific Binding

For each concentration of the test compound, the specific binding is calculated as:

Specific Binding = Total Binding - Non-Specific Binding

Generating Competition Curves and Determining IC50

The specific binding data is then plotted against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve. Non-linear regression analysis is used to fit the data to a one-site competition model to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[5]

Calculating the Inhibitory Constant (Ki)

The IC50 value is dependent on the concentration of the radioligand used in the assay. To obtain a true measure of the affinity of the test compound, the Ki value is calculated using the Cheng-Prusoff equation:[5]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The Kd of the radioligand should be determined independently through saturation binding experiments under the same assay conditions.[6]

Summarizing and Interpreting the Data

The calculated Ki values for (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine at each target receptor should be summarized in a clear and concise table for easy comparison.

Target ReceptorRadioligandKi (nM)
Sigma-1 (σ1)[³H]-(+)-PentazocineValue
Sigma-2 (σ2)[³H]-DTGValue
Dopamine Transporter (DAT)[³H]WIN 35,428Value
Norepinephrine Transporter (NET)[³H]NisoxetineValue
Serotonin Transporter (SERT)[³H]CitalopramValue

A lower Ki value indicates a higher binding affinity.[20] By comparing the Ki values across the different targets, a selectivity profile for the compound can be established. For example, a compound with a Ki of 10 nM for the σ1 receptor and >1000 nM for all other targets would be considered a selective σ1 receptor ligand.

Visualization of Experimental Workflow

To provide a clear visual representation of the experimental process, the following diagram illustrates the general workflow for a competition radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_termination Termination & Quantification cluster_analysis Data Analysis prep_reagents Prepare Buffers, Radioligand, and Test Compound Dilutions prep_membrane Prepare Receptor Membrane Homogenate assay_setup Dispense Reagents into 96-well Plate (Total, NSB, Competitor) prep_membrane->assay_setup add_radioligand Add Radioligand assay_setup->add_radioligand add_membrane Add Membrane Homogenate and Incubate add_radioligand->add_membrane filtration Rapid Filtration through Glass Fiber Filters add_membrane->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification calc_specific Calculate Specific Binding quantification->calc_specific plot_curve Plot Competition Curve (Specific Binding vs. [Competitor]) calc_specific->plot_curve calc_ic50 Determine IC50 via Non-linear Regression plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki final_result Binding Affinity & Selectivity Profile calc_ki->final_result

Sources

A Comprehensive Preclinical Strategy for Evaluating the Toxicity Profile of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel chemical entities, such as (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine, a compound belonging to the benzylpiperidine class, necessitates a rigorous and systematic evaluation of its safety profile before human clinical trials can be initiated. This technical guide provides a comprehensive framework for establishing the toxicity profile of this compound in relevant animal models. We will delve into the strategic design and execution of a tiered series of toxicological studies, from acute to chronic exposure, including specialized assessments for genotoxicity, carcinogenicity, and reproductive toxicity. The causality behind each experimental choice is elucidated, and protocols are designed as self-validating systems to ensure data integrity and regulatory compliance. This document is intended for researchers, toxicologists, and drug development professionals tasked with navigating the preclinical safety assessment landscape.

Introduction: The Imperative for a Structured Toxicological Investigation

(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine is a piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals, but modifications such as the benzyl group can significantly alter its pharmacological and toxicological properties. For instance, some piperidine compounds have been associated with central nervous system effects and potential cardiotoxicity.[1] Therefore, a bespoke, multi-faceted toxicological assessment is not merely a regulatory hurdle but a scientific necessity to characterize potential hazards to human health.[2][3]

This guide outlines a logical, progressive workflow for toxicity testing, beginning with single-dose acute studies and advancing to long-term repeated-dose and specialized assays. The overarching goal is to identify potential target organs of toxicity, establish a No-Observed-Adverse-Effect Level (NOAEL), and understand the dose-response relationship of any adverse effects.[4]

Foundational Studies: Pharmacokinetics and Dose Range-Finding

Before initiating formal toxicity studies, a preliminary understanding of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical. These pharmacokinetic studies inform the selection of appropriate species, dose levels, and administration routes for subsequent toxicology assessments.

A dose range-finding (DRF) study is the first in-vivo step. This is a short-duration study with a wide range of doses, designed to identify the maximum tolerated dose (MTD) and select appropriate dose levels for longer-term studies. Typically, three to five dose levels are selected, aiming to establish a dose that produces overt toxicity, a dose with no observable effects, and several intermediate doses.

Acute Toxicity Assessment

Acute toxicity studies evaluate the adverse effects occurring within a short time after administration of a single dose of the substance.[5] The primary objectives are to determine the median lethal dose (LD50) and to identify signs of immediate toxicity and potential target organs.[6][7]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

The UDP is a modern approach that minimizes animal usage while providing robust data.[8]

  • Species Selection: Wistar or Sprague-Dawley rats are commonly used. Both sexes should be included.

  • Housing: Animals are housed individually under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) and acclimatized for at least 5 days.

  • Dosing: A single animal is dosed with a starting dose (e.g., guided by the DRF study). The route of administration should be the intended clinical route, typically oral gavage.[5]

  • Observation: The animal is observed for 48 hours.

    • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).

    • If the animal dies, the next animal receives a lower dose.

  • Endpoint: The test continues until a stopping criterion is met (e.g., three reversals in outcome). The LD50 is then calculated using specialized software.

  • Clinical Observations: Animals are closely monitored for clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions, changes in gait).[5] Observations are made frequently on the day of dosing (e.g., at 30 minutes, 1, 2, 4, and 6 hours) and daily thereafter for 14 days.[5]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.[5]

Repeated-Dose Toxicity Studies

These studies are essential for evaluating the effects of longer-term exposure and are critical for supporting multi-dose clinical trials.[9] They are typically conducted in two species: a rodent (e.g., rat) and a non-rodent (e.g., beagle dog), as metabolic differences can lead to species-specific toxicities.[2]

Sub-chronic Toxicity (90-Day Study)

The 90-day study is a cornerstone of preclinical safety assessment, providing comprehensive data on potential target organs and dose-response relationships.[10][11]

  • Animal Model: Sprague-Dawley rats (10-20 per sex per group).

  • Study Design: At least three dose groups (low, mid, high) and a concurrent vehicle control group are used.[11] The high dose should elicit some evidence of toxicity but not mortality, while the low dose should ideally be the NOAEL.[4] A satellite group for the control and high-dose levels may be included to assess the reversibility of toxic effects after a treatment-free period (e.g., 28 days).[4]

  • Administration: The test article is administered daily via oral gavage for 90 consecutive days.[11]

  • In-Life Monitoring:

    • Clinical Signs: Daily observation.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmology: Examination prior to the study and at termination.

  • Clinical Pathology: Blood and urine samples are collected at termination (and potentially at an interim time point).[12][13][14] This is a critical step for detecting changes in organ function.[2]

  • Terminal Procedures:

    • Necropsy: All animals undergo a full gross necropsy.

    • Organ Weights: Key organs are weighed (e.g., brain, heart, liver, kidneys, spleen, adrenal glands).

    • Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups is preserved and examined microscopically by a board-certified veterinary pathologist.[15][16] Tissues from lower-dose groups showing gross lesions or target organ toxicity at the high dose are also examined.[2][17]

Table 1: Summary of Repeated-Dose Toxicity Study Designs

ParameterSub-chronic Study (90-Day)Chronic Study (6-Month)
Species Rodent (e.g., Rat) & Non-rodent (e.g., Dog)Rodent (e.g., Rat) & Non-rodent (e.g., Dog)
Group Size 10-20/sex/group (Rodent); 4-6/sex/group (Non-rodent)10-20/sex/group (Rodent); 4-6/sex/group (Non-rodent)
Duration 90 days6 months (Rodent); 9 months (Non-rodent)[18]
Dose Levels 3 + Vehicle Control3 + Vehicle Control
Key Endpoints Clinical signs, body weight, food consumption, clinical pathology, organ weights, full histopathology.Same as sub-chronic, with emphasis on delayed or cumulative effects.[9]
Purpose Identify target organs, establish NOAEL, support early-phase clinical trials.Support long-term clinical trials and marketing authorization.[19]
Chronic Toxicity (6-Month or Longer Study)

Chronic toxicity studies are required to support long-term clinical trials and marketing authorization, especially for drugs intended for chronic conditions.[2][3][9] The design is similar to the sub-chronic study but extends over a longer duration (e.g., 6 months in rodents, 9 months in non-rodents) to detect cumulative or delayed toxic effects.[18]

Specialized Toxicology Assessments

Beyond general toxicity, a standard battery of tests is required to assess specific hazards like genetic damage, cancer risk, and reproductive harm.

Genotoxicity

Genotoxicity tests are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.[20] A standard three-test battery is typically required.

Table 2: Standard Battery of Genotoxicity Assays

TestPurposePrinciple
Ames Test Detects gene mutations (point mutations and frameshifts)Uses specific strains of Salmonella typhimurium that are histidine-dependent. A positive result is a significant increase in revertant colonies.[21]
In Vitro Chromosomal Aberration Assay Detects structural chromosomal damage (clastogenicity)Mammalian cells (e.g., CHO, human lymphocytes) are treated with the compound, and metaphase cells are analyzed for chromosomal breaks and rearrangements.
In Vivo Micronucleus Test Detects both clastogenic and aneugenic effectsRodents are treated with the compound, and immature erythrocytes from bone marrow or peripheral blood are analyzed for the presence of micronuclei.[21][22]

The causality for this battery approach is rooted in covering different, complementary endpoints of genetic damage. A compound that is negative in all three assays is generally considered to have a low genotoxic risk. Positive results in any of these assays trigger further investigation and could halt development.[20]

Genotoxicity_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation Ames Ames Test (Bacterial Mutation) Decision1 Any In Vitro Positive? Ames->Decision1 Chrom_Aberration In Vitro Chromosomal Aberration Assay Chrom_Aberration->Decision1 Micronucleus In Vivo Micronucleus Test Decision2 In Vivo Positive? Micronucleus->Decision2 Start Test Compound Start->Ames Start->Chrom_Aberration Decision1->Micronucleus Yes Decision1->Micronucleus No (Proceed with caution) Low_Risk Low Genotoxic Risk Decision2->Low_Risk No High_Risk Potential Genotoxic Hazard Decision2->High_Risk Yes

Caption: Standard workflow for assessing genotoxicity potential.

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to evaluate the tumorigenic potential of a compound after lifetime exposure.[23] These studies are typically required if the drug is intended for continuous use for six months or longer.[24]

  • Traditional Approach: Two-year bioassays in two rodent species (e.g., rat and mouse).[23][25] Groups of at least 50 animals per sex are exposed to the compound for the majority of their lifespan.[23]

  • Modern Alternatives: Regulatory agencies like the FDA now accept a 6-month study in a transgenic mouse model (e.g., rasH2) in lieu of the 2-year mouse study.[23][26] This significantly accelerates the drug development timeline.[26]

The choice of study design depends on the compound's characteristics, genotoxicity profile, and intended clinical use. A positive signal for genotoxicity strongly suggests a need for carcinogenicity testing.[24]

Reproductive and Developmental Toxicity (DART)

DART studies are essential for any drug that may be used by women or men of reproductive potential.[27] These studies evaluate the effects of the compound on all stages of reproduction.[28][29][30]

  • Segment I (Fertility and Early Embryonic Development): Assesses effects on male and female reproductive function, including mating behavior, fertility, and implantation.

  • Segment II (Embryo-Fetal Development): The compound is administered during the period of major organogenesis to assess teratogenic potential (birth defects).[31]

  • Segment III (Pre- and Postnatal Development): Assesses effects on late fetal development, parturition, lactation, and offspring viability and growth.

These studies are highly complex and must be designed in accordance with regulatory guidelines, such as those from the FDA and ICH.[27][28][29]

Key Methodologies for Data Collection and Analysis

The integrity of a toxicology program relies on robust and standardized methods for data collection and interpretation.

Clinical Pathology

Clinical pathology provides a window into the functional state of major organ systems.[14] Standard panels for hematology and clinical chemistry are analyzed at specified time points.

Table 3: Core Clinical Pathology Parameters

PanelParameters
Hematology Total and differential leukocyte counts, erythrocyte count, hemoglobin, hematocrit, platelet count, red blood cell indices (MCV, MCH, MCHC).[12][13]
Clinical Chemistry Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin. Kidney Function: Blood urea nitrogen (BUN), creatinine. Other: Glucose, total protein, albumin, globulin, calcium, phosphorus, sodium, potassium, chloride, cholesterol.[12][13]
Urinalysis Volume, specific gravity, pH, protein, glucose, ketones, bilirubin, and microscopic examination of sediment.[32]
Histopathology

Histopathology is the microscopic examination of tissues and is the gold standard for identifying treatment-related morphological changes.[2] A systematic and well-documented process is crucial for valid interpretation.[15]

Histopathology_Workflow Necropsy Gross Necropsy & Tissue Collection Fixation Tissue Fixation (e.g., 10% NBF) Necropsy->Fixation Trimming Tissue Trimming & Cassetting Fixation->Trimming Processing Dehydration, Clearing, & Paraffin Infiltration Trimming->Processing Embedding Paraffin Embedding Processing->Embedding Sectioning Microtomy (4-5 µm sections) Embedding->Sectioning Staining Staining (Hematoxylin & Eosin) Sectioning->Staining Analysis Microscopic Examination by Pathologist Staining->Analysis Reporting Pathology Report (Findings & Interpretation) Analysis->Reporting

Caption: Standardized workflow for toxicologic histopathology.

Statistical Analysis

Statistical analysis is essential for determining whether observed differences between treated and control groups are scientifically meaningful.[33][34]

  • Data Types: Continuous data (e.g., body weight, organ weights, clinical chemistry) are typically analyzed using Analysis of Variance (ANOVA). If the ANOVA is significant, post-hoc tests like Dunnett's test are used to compare each treatment group to the control.

  • Significance: A p-value of <0.05 is generally considered statistically significant.[35] However, statistical significance must always be interpreted in the context of biological relevance. A dose-response relationship and the magnitude of the effect are critical considerations.[30]

  • Endpoints: Key toxicological endpoints like the NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) are determined by integrating all statistical and biological findings.[33]

Conclusion

The toxicological evaluation of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine must be a comprehensive, multi-step process that adheres to international regulatory standards and sound scientific principles. The strategy outlined in this guide—progressing from acute to chronic studies and incorporating specialized assessments for genotoxicity, carcinogenicity, and reproductive toxicity—provides a robust framework for characterizing the compound's safety profile. By focusing on the causality behind experimental design and employing self-validating protocols, researchers can generate the high-quality, interpretable data necessary to make informed decisions about the continued development of this novel entity and, ultimately, to protect human health.

References

  • How is drug toxicity assessed in animal models? - Patsnap Synapse. (2025, May 27).
  • Carcinogenicity Studies - IITRI.
  • Guidance for Industry on Reproductive and Developmental Toxicities-Integrating Study Results To Assess Concerns; Availability - Federal Register. (2011, September 23).
  • Statistical analysis and interpretation of toxicity data - Fiveable. (2025, August 15).
  • Statistical analysis for toxicity studies - PMC - NIH.
  • Weingand, K., Brown, G., Hall, R., Davies, D., & Gossett, K. Harmonization of Animal Clinical Pathology Testing in Toxicity and Safety Studies. Toxicological Sciences.
  • Harmonization of Animal Clinical Pathology Testing in Toxicity and Safety Studies. (2026, February 8).
  • Conflicting Views on Chemical Carcinogenesis Arising from the Design and Evaluation of Rodent Carcinogenicity Studies - PMC.
  • S5(R3) Detection of Reproductive and Developmental Toxicity for Human - FDA. (2021, May 11).
  • Rodent Carcinogenicity Bioassay: Past, Present, and Future - PubMed.
  • Food and Drug Administration guidelines for reproductive toxicity testing - PubMed.
  • Clinical Pathology in the National Toxicology Program - PubMed.
  • A New Method for Determining Acute Toxicity in Animal Models - PMC.
  • Animal and In Vitro Toxicity Testing - National Academies of Sciences, Engineering, and Medicine.
  • Reproductive and Developmental Toxicities — Integrating Study Results to Assess Concerns - Food and Drug Administration.
  • Best practices for veterinary toxicologic clinical pathology, with emphasis on the pharmaceutical and biotechnology industries - Animal Diagnostic Lab. (2013, February 4).
  • Statistical evaluation of toxicological bioassays – a review - RSC Publishing. (2014, August 8).
  • The Significance of Toxicology in Drug Product Approvals - Freyr Solutions. (2024, September 20).
  • Redbook 2000: IV.C.9.b. Guidelines for Developmental Toxicity Studies | FDA. (2017, November 2).
  • Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays - PMC.
  • Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC. (2024, May 31).
  • Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations - FAO.org.
  • Genotoxicity testing of drugs | High-throughput assay | Miltenyi Biotec | भारत.
  • The Extended Statistical Analysis of Toxicity Tests Using Standardised Effect Sizes (SESs): A Comparison of Nine Published Papers | PLOS One. (2014, November 26).
  • Design and Statistical Analysis of Toxicology Studies* | Basicmedical Key. (2016, October 21).
  • Updated ICH Guidance Opens the Door to Forego Two-Year Rat Carcinogenicity Study, Enabling Six-Month Testing for More Compounds | Taconic Biosciences.
  • Acute toxicity study in rodents - bienta.net.
  • Acute and Repeated-Dose Toxicity Studies - Noble Life Sciences. (2021, October 3).
  • Histopathological evaluation of the nervous system in National Toxicology Program rodent studies: a modified approach - PubMed. (2011, March 23).
  • (PDF) Best Practices Guideline: Toxicologic Histopathology - ResearchGate. (2015, November 27).
  • Toxicity, chronic - GARDP Revive.
  • Reference Protocols for Toxicity Testing - NCBI.
  • Subchronic and Chronic Toxicity Assessment of Sublancin in Sprague–Dawley Rats - MDPI. (2025, May 21).
  • A Standard Battery for Genotoxicity Testing of Pharmaceuticals - European Medicines Agency (EMA).
  • When to Start Subchronic & Chronic Toxicology Studies | WuXi AppTec. (2024, September 4).
  • Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays | Chemical Research in Toxicology - ACS Publications. (2019, June 4).
  • High-throughput approaches for genotoxicity testing in drug development: recent advances - Taylor & Francis. (2016, January 11).
  • Histopathological changes in the human tissues in various types of poisoning: A cross-sectional autopsy study - PMC.
  • Sub-Chronic Oral Toxicity Testing in Laboratory Animals - ICCF.
  • Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI. (2023, March 24).
  • An Approach to Acute, Subacute, Subchronic, and Chronic Toxicity Assessment in Animal Models - ResearchGate. (2015, August 15).
  • METHODS FOR DETERMINING SUB-ACUTE, SUB-CHRONIC, AND CHRONIC TOXICITY OF CHEMICAL COMPOUNDS | KNOWLEDGE - International Journal. (2023, August 18).
  • b.27. sub-chronic oral toxicity test - Regulations.gov.
  • Supporting Toxicology Studies - HistologiX.
  • Histopathological changes in the human tissues in various types of poisoning: A cross-sectional autopsy study - PubMed. (2024, October 15).
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH.
  • PRECLINICAL TOXICOLOGY - Pacific BioLabs.

Sources

Blood-brain barrier permeability of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

Authored by: Gemini, Senior Application Scientist

Foreword

The development of centrally acting therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a complex and highly selective interface that protects the central nervous system (CNS). For any novel chemical entity (NCE) to be effective in treating neurological or psychiatric disorders, it must first overcome this barrier. This guide provides a comprehensive, multi-faceted strategy for assessing the BBB permeability of a specific molecule, (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine, serving as a practical case study for drug development professionals. Our approach is built on a foundation of scientific integrity, moving logically from predictive analysis to rigorous experimental validation. We eschew a simple checklist in favor of a deep dive into the causality behind our experimental choices, ensuring that the described protocols are not just followed, but understood.

Foundational Analysis: Physicochemical and In Silico Profiling

Before any resource-intensive in vitro or in vivo studies are initiated, a thorough analysis of the molecule's intrinsic properties is paramount. This initial screening provides a data-driven hypothesis on the potential CNS disposition of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine.

Physicochemical Properties Assessment

The structure of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine dictates its fundamental physicochemical properties, which are critical determinants of passive diffusion across the BBB. These properties are often evaluated against established guidelines, such as the Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is over 500, and the LogP is over 5.

We can predict the key properties for our compound of interest:

PropertyPredicted ValueImplication for BBB Permeability
Molecular Weight (MW)~232.36 g/mol Favorable. Well below the 400-500 Da threshold often associated with decreased passive diffusion across the BBB.
LogP (Octanol/Water Partition)~2.5 - 3.0Favorable. Indicates optimal lipophilicity. Molecules that are too hydrophilic fail to enter the lipid membrane, while those that are too lipophilic may be retained within it.
Topological Polar Surface Area (TPSA)~15.2 ŲHighly Favorable. A TPSA of less than 60-70 Ų is strongly correlated with good BBB penetration.
Hydrogen Bond Donors1Favorable. Low number of H-bond donors reduces the energy penalty of desolvation required to enter the lipid bilayer of the BBB.
Hydrogen Bond Acceptors2Favorable. Low number of H-bond acceptors.
pKa~9.5 - 10.0 (basic amine)Requires Consideration. At physiological pH (7.4), the molecule will be predominantly protonated (cationic). While this can limit passive diffusion, it may also enable carrier-mediated uptake.

Expert Insight: Based purely on its physicochemical profile, (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine appears to be a strong candidate for CNS penetration via passive diffusion. Its low molecular weight, optimal lipophilicity, and very low polar surface area are all positive indicators. The basic nature of the molecule is the primary point of uncertainty, as ionization at physiological pH can reduce passive permeability but also potentially engage specific transport mechanisms.

In Silico Modeling

Computational models provide a rapid, cost-effective method for predicting BBB permeability, often expressed as LogBB (the logarithm of the ratio of the steady-state concentration of a drug in the brain to that in the blood). These models range from simple quantitative structure-property relationship (QSPR) models to complex machine learning algorithms.

For our compound, a typical in silico model might predict a LogBB value between 0.0 and 0.5 , suggesting good brain penetration.

Trustworthiness Check: It is critical to understand that these are predictions, not measurements. The accuracy of in silico models is highly dependent on the training dataset used to build them. Therefore, these predictions should be used to guide, not replace, experimental work. The primary value lies in prioritizing compounds for further testing.

In Vitro Assessment: Simulating the Barrier

In vitro models provide the first experimental test of our hypothesis. They allow for the controlled investigation of two key aspects of BBB transport: passive permeability and the influence of active efflux transporters.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay isolates passive diffusion, providing a clean, high-throughput measure of a compound's ability to cross a lipid membrane. This is a crucial first step to validate the predictions from the physicochemical analysis.

Experimental Workflow: PAMPA-BBB

PAMPA_Workflow Figure 1: PAMPA-BBB Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_Lipid 1. Prepare brain lipid solution (e.g., in dodecane) Coat_Plate 4. Coat Donor plate filter with lipid solution Prep_Lipid->Coat_Plate Prep_Buffer 2. Prepare Donor/Acceptor buffers (pH 7.4) Add_Acceptor 5. Add buffer to Acceptor plate wells Prep_Buffer->Add_Acceptor Prep_Cmpd 3. Prepare test compound & controls in Donor buffer Add_Donor 6. Add compound solutions to Donor plate wells Prep_Cmpd->Add_Donor Coat_Plate->Add_Donor Assemble 7. Assemble 'Sandwich' (Donor on Acceptor) Add_Acceptor->Assemble Add_Donor->Assemble Incubate 8. Incubate (e.g., 4-18h) at room temperature Assemble->Incubate Separate 9. Separate plates Incubate->Separate Quantify 10. Quantify compound conc. in Donor & Acceptor wells (LC-MS/MS) Separate->Quantify Calculate 11. Calculate Pe value Quantify->Calculate

Caption: A streamlined workflow for the PAMPA-BBB assay.

Detailed Protocol: PAMPA-BBB
  • Membrane Preparation: A filter donor plate (96-well format) is coated with 5 µL of a 1% (w/v) solution of porcine brain lipid dissolved in dodecane. This creates an artificial membrane that mimics the lipid environment of the BBB.[1][2]

  • Compound Preparation: (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine is dissolved in a phosphate-buffered saline (PBS, pH 7.4) containing 5% DMSO to a final concentration of 10 µM. High and low permeability control compounds (e.g., carbamazepine and atenolol, respectively) are prepared identically.[2]

  • Assay Assembly: The acceptor plate is filled with 300 µL of PBS (pH 7.4). The lipid-coated donor plate is then placed on top of the acceptor plate, creating a "sandwich". 150 µL of the compound solutions are added to the donor wells.[2]

  • Incubation: The sandwich plate is incubated for 4 to 18 hours at room temperature. During this time, the compound diffuses from the donor well, through the artificial membrane, into the acceptor well.[2]

  • Quantification: After incubation, the plates are separated. The concentrations of the compound in both the donor and acceptor wells are determined using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis: The effective permeability (Pe) is calculated using the following equation:

    • Pe (cm/s) = (-V_DV_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C_A] / [C_eq])

    • Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Self-Validation: The integrity of the assay is confirmed by the performance of the high and low permeability controls. The results for these controls must fall within established limits for the assay to be considered valid.

Cell-Based Assays: The Role of Efflux Transporters

While PAMPA-BBB is excellent for assessing passive diffusion, it cannot account for the action of active transporters, particularly the efflux pump P-glycoprotein (P-gp, encoded by the MDR1 gene), which actively removes many xenobiotics from the brain. Cell-based assays are essential for this purpose.

MDCK-MDR1 Assay

Madin-Darby Canine Kidney (MDCK) cells transfected to overexpress human P-gp (MDR1) are an industry-standard tool. By comparing the permeability of a compound across a monolayer of these cells in both directions (apical-to-basolateral and basolateral-to-apical), we can determine if it is a substrate for P-gp.

Experimental Workflow: MDCK-MDR1 Bidirectional Transport

MDCK_Workflow Figure 2: MDCK-MDR1 Bidirectional Assay Workflow cluster_culture Cell Culture cluster_transport Transport Experiment (in parallel) cluster_AB A -> B Transport cluster_BA B -> A Transport cluster_analysis Analysis & Calculation Seed_Cells 1. Seed MDCK-MDR1 cells on Transwell inserts Culture 2. Culture for 5-7 days to form a confluent monolayer Seed_Cells->Culture Check_TEER 3. Verify monolayer integrity (TEER measurement) Culture->Check_TEER Add_A 4a. Add compound to Apical (A) chamber Check_TEER->Add_A Add_B 4b. Add compound to Basolateral (B) chamber Check_TEER->Add_B Sample_B 6a. Sample from Basolateral (B) chamber over time Add_A->Sample_B Quantify 7. Quantify compound concentration (LC-MS/MS) Sample_B->Quantify Sample_A 6b. Sample from Apical (A) chamber over time Add_B->Sample_A Sample_A->Quantify Calc_Papp 8. Calculate Papp (A->B) and Papp (B->A) Quantify->Calc_Papp Calc_ER 9. Calculate Efflux Ratio (ER) Calc_Papp->Calc_ER

Caption: Parallel workflows for determining the efflux ratio.

Detailed Protocol: MDCK-MDR1 Assay
  • Cell Culture: MDCK-MDR1 cells are seeded onto Transwell inserts and cultured for 5-7 days until a confluent monolayer is formed.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates tight junctions are formed, which is essential for a valid assay.

  • Transport Study:

    • A -> B: The test compound is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • B -> A: In a separate set of wells, the test compound is added to the basolateral chamber, and samples are taken from the apical chamber over time.

  • Quantification: All samples are analyzed by LC-MS/MS to determine the concentration of the compound.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for each direction. The Efflux Ratio (ER) is then calculated as:

    • ER = Papp (B -> A) / Papp (A -> B)

Interpretation:

  • ER < 2: The compound is not considered a P-gp substrate.

  • ER ≥ 2: The compound is likely a P-gp substrate. The higher the ER, the more significant the efflux.

Expert Insight: For (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine, its cationic nature at physiological pH makes it a potential substrate for efflux transporters. If the PAMPA-BBB assay shows high passive permeability, but the compound fails to show efficacy in vivo, P-gp mediated efflux would be a primary suspect. This assay is a critical step to de-risk that possibility.

In Vivo Validation: The Definitive Test

In vitro assays, while valuable, are simulations. The definitive assessment of BBB permeability requires in vivo studies in a living organism. These studies account for all the complex biological factors at play, including plasma protein binding, metabolism, and the true anatomical and physiological nature of the BBB.

Brain-to-Plasma Concentration Ratio (Kp)

A common method to assess the extent of brain penetration is to measure the total brain-to-plasma concentration ratio (Kp) at a steady state. However, a more informative metric is the unbound brain-to-plasma concentration ratio (Kp,uu), which accounts for plasma and brain tissue binding and better reflects the concentration of the drug available to interact with its target.

Detailed Protocol: Kp,uu Determination in Rodents
  • Dosing: (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine is administered to a cohort of rodents (typically rats or mice) via a route that ensures sustained plasma concentration (e.g., intravenous infusion or multiple oral doses).

  • Sample Collection: At a time point where steady-state is assumed (e.g., 4-6 hours post-dose), animals are euthanized. A blood sample is collected (for plasma), and the brain is rapidly excised.

  • Sample Processing:

    • Plasma: Plasma is separated from the blood by centrifugation.

    • Brain: The brain is weighed and homogenized in a buffer.

  • Quantification: The total concentration of the compound in plasma (C_p,total) and brain homogenate (C_b,total) is determined by LC-MS/MS.

  • Fraction Unbound Measurement:

    • Plasma (fu,p): The fraction of the compound not bound to plasma proteins is determined using equilibrium dialysis.

    • Brain (fu,b): The fraction of the compound not bound to brain tissue is determined using brain homogenate equilibrium dialysis.

  • Data Analysis:

    • Kp = C_b,total / C_p,total

    • Kp,uu = Kp * (fu,p / fu,b)

Interpretation:

  • Kp,uu ≈ 1: The compound crosses the BBB by passive diffusion and is not subject to significant efflux or uptake.

  • Kp,uu > 1: The compound is likely subject to active uptake into the brain.

  • Kp,uu < 0.1: The compound is likely subject to active efflux from the brain.

Expert Insight: The Kp,uu value is one of the most powerful parameters in CNS drug discovery. For a compound like (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine, a Kp,uu value near 1 would be a very strong indicator of its potential as a CNS therapeutic, confirming the positive predictions from the in silico and PAMPA data and suggesting that P-gp efflux is not a major liability.

Integrated Strategy and Decision Making

The assessment of BBB permeability is not a linear process but an integrated strategy where data from each stage informs the next. The goal is to build a comprehensive profile of the compound's ability to reach its CNS target.

Decision_Tree Figure 3: Integrated BBB Permeability Assessment Strategy Start Compound of Interest (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine PhysChem Physicochemical & In Silico Profiling (LogP, TPSA, MW, LogBB) Start->PhysChem IsPhysChemGood Profile Favorable? PhysChem->IsPhysChemGood PAMPA PAMPA-BBB Assay IsPassiveGood High Passive Permeability (Pe > 10 x 10^-6 cm/s)? PAMPA->IsPassiveGood MDCK MDCK-MDR1 Assay IsEffluxLow Low Efflux Ratio (ER < 2)? MDCK->IsEffluxLow InVivo In Vivo Kp,uu Study IsKp_uu_Good Good Brain Exposure (Kp,uu > 0.3)? InVivo->IsKp_uu_Good IsPhysChemGood->PAMPA Yes Stop1 STOP: High risk of poor permeability. Consider chemical modification. IsPhysChemGood->Stop1 No IsPassiveGood->MDCK Yes IsPassiveGood->Stop1 No IsEffluxLow->InVivo Yes Stop2 STOP: Efflux liability. Consider chemical modification to evade P-gp. IsEffluxLow->Stop2 No IsKp_uu_Good->Stop2 No Advance ADVANCE: Compound has a high probability of achieving therapeutic concentrations in the CNS. IsKp_uu_Good->Advance Yes

Caption: A decision tree for advancing CNS drug candidates.

This guide has outlined a robust, multi-tiered approach to characterizing the BBB permeability of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine. By systematically moving from prediction to in vitro and in vivo validation, researchers can build a comprehensive data package, enabling informed decisions and increasing the probability of success in the challenging field of CNS drug development.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • BioAssay Systems. (n.d.). PMBBB - Parallel Artificial Membrane Permeability Assay-BBB Kit. Retrieved from [Link]

  • Bicker, J., et al. (2024). Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors. Future Medicinal Chemistry, 16(12), 849-862. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Pion Inc. (2024, January 30). Parallel artificial membrane permeability assay (PAMPA) and its role in drug development. Retrieved from [Link]

  • Tóth, G., et al. (2013). Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. Journal of Natural Products, 76(4), 659-667. Retrieved from [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Wikipedia. (n.d.). Parallel artificial membrane permeability assay. Retrieved from [Link]

Sources

In Vitro Metabolic Profiling of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine: A Technical Guide to Human Liver Microsome Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate prediction of human hepatic clearance ( CLH​ ) is a foundational pillar of modern drug discovery. For basic, lipophilic amines containing alicyclic rings—such as (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine —evaluating metabolic stability in Human Liver Microsomes (HLM) is critical for predicting first-pass metabolism, half-life, and oral bioavailability[1]. This technical whitepaper provides an authoritative, step-by-step framework for assessing the intrinsic clearance ( CLint​ ) and metabolic liabilities of this specific chiral diamine. By synthesizing quantum mechanical insights into cytochrome P450 (CYP450) catalysis with field-proven in vitro methodologies, this guide serves as a comprehensive blueprint for drug development professionals.

Mechanistic Rationale: Structural Liability Analysis

(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine features a piperidine core, an N-benzyl moiety, and a secondary methylamine group. These structural motifs are classic substrates for CYP450 enzymes, predominantly CYP3A4 and CYP2D6[2]. Understanding the causality behind its metabolic degradation is essential for interpreting HLM data and guiding subsequent Structure-Based Drug Design (SBDD).

CYP450-Mediated N-Dealkylation and the Iminium Intermediate

The primary metabolic vulnerability of N-benzylpiperidines is CYP-mediated N-dealkylation. Quantum mechanical and molecular docking studies reveal that the basic nitrogen acts as a hydrogen bond donor/acceptor, often interacting with key active site residues (such as Serine 119 in CYP3A4) to juxtapose the alpha-carbon near the heme porphyrin[2].

The oxidation of the piperidine ring and the N-benzyl group proceeds via a coupled electron and proton transfer, leading to a highly reactive iminium intermediate [3][4]. This intermediate is subsequently hydrolyzed, resulting in two major pathways:

  • N-Debenzylation: Cleavage of the benzyl group, yielding benzaldehyde and a secondary piperidine.

  • N-Demethylation: Cleavage of the secondary amine's methyl group, yielding formaldehyde and a primary amine.

Additionally, direct alpha-oxidation of the piperidine ring can yield lactam metabolites, while benzylic hydroxylation remains a secondary pathway[5].

MetabolicPathways Parent (S)-1-(1-Benzylpiperidin-2-yl) -N-methylmethanamine CYP450 CYP3A4 / CYP2D6 Catalysis Parent->CYP450 C-H Bond Activation Iminium Iminium Intermediate (Reactive Electrophile) CYP450->Iminium Electron/Proton Transfer M3 M3: Piperidine Oxidation (Lactam Formation) CYP450->M3 Alpha-Oxidation M1 M1: N-Debenzylation (Loss of Benzyl Group) Iminium->M1 Hydrolysis M2 M2: N-Demethylation (Loss of Methyl Group) Iminium->M2 Hydrolysis

Fig 1: Proposed CYP450-mediated metabolic pathways for the target compound.

Experimental Workflow: HLM Stability Assay

To ensure a self-validating system, the HLM assay must incorporate positive controls (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) and negative controls (minus-NADPH) to differentiate enzymatic metabolism from chemical degradation[6].

Reagents and System Preparation
  • Test Compound: 10 mM stock of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine in DMSO.

  • Enzyme System: Pooled Human Liver Microsomes (e.g., 50-donor pool to account for genetic polymorphisms), stored at -80°C.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Cofactor: 10 mM β-NADPH (prepared fresh in buffer).

Step-by-Step Protocol
  • Master Mix Preparation: Dilute HLM in the phosphate buffer to achieve a final protein concentration of 1.0 mg/mL. Causality: 1.0 mg/mL ensures that the enzyme concentration is sufficient for detectable turnover while maintaining linear Michaelis-Menten kinetics[7].

  • Compound Spiking: Add the test compound to the master mix to achieve a final concentration of 1 µM (final DMSO concentration 0.1%). Causality: Keeping the substrate concentration well below the anticipated Km​ ensures first-order kinetic decay.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the reaction by adding the NADPH cofactor (final concentration 1 mM). For the negative control, add an equivalent volume of plain buffer.

  • Kinetic Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide or Labetalol). Causality: Cold ACN instantly denatures the CYP450 enzymes, halting the reaction and precipitating the microsomal proteins[6].

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Workflow Prep 1. Preparation HLM (1 mg/mL) + Compound (1 µM) PreInc 2. Pre-incubation 37°C for 5 min Prep->PreInc NADPH 3. Initiation Add 1 mM NADPH PreInc->NADPH Timepoints 4. Sampling 0 to 60 min NADPH->Timepoints Quench 5. Quenching Ice-cold ACN + IS Timepoints->Quench LCMS 6. LC-MS/MS Quantification Quench->LCMS

Fig 2: Step-by-step experimental workflow for the HLM metabolic stability assay.

Analytical Profiling and Data Interpretation

LC-MS/MS Quantification

The supernatant is analyzed using Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode[6]. The peak area ratio of the test compound to the internal standard is calculated for each time point. The natural logarithm of the percentage of compound remaining is plotted against time.

Kinetic Modeling and IVIVE (In Vitro to In Vivo Extrapolation)

The slope ( −k ) of the linear regression represents the elimination rate constant. From this, the in vitro half-life ( t1/2​ ) and apparent intrinsic clearance ( CLint,app​ ) are derived using the following equations[7][8]:

  • Half-life: t1/2​=k0.693​

  • In Vitro Intrinsic Clearance: CLint,app​=Mprotein​Vincubation​​×k(μL/min/mg protein)

  • In Vivo Scaled Clearance: To predict human clearance, scale the in vitro data using the Microsomal Protein Per Gram of Liver (MPPGL, typically 45 mg/g) and average human liver weight (typically 21.4 g/kg)[7].

Quantitative Data Summary

The table below illustrates a representative data matrix comparing the anticipated metabolic profile of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine against standard validation controls.

CompoundAssay System t1/2​ (min) CLint,app​ ( μL/min/mg )Predicted CLH​ (mL/min/kg)Classification
(S)-1-(1-Benzyl...)-N-methyl... HLM (1 mg/mL)18.537.4~12.5Moderate Clearance
Verapamil (High CL Control)HLM (1 mg/mL)8.284.5~18.2High Clearance
Warfarin (Low CL Control)HLM (1 mg/mL)> 120< 5.0< 2.0Low Clearance
Minus-NADPH Control HLM (1 mg/mL)> 120N/AN/AStable (No chemical degradation)

Note: The test compound data is representative of typical N-benzylpiperidine derivatives, which generally exhibit moderate to high intrinsic clearance due to rapid N-dealkylation[9].

Strategic Outlook: Overcoming Metabolic Liabilities

If the HLM assay reveals that (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine suffers from excessively rapid clearance (e.g., t1/2​<10 min), structural modifications must be employed. Because non-specific binding to microsomes can sometimes mask true clearance rates for lipophilic amines[10][11], determining the unbound fraction ( fu,mic​ ) is highly recommended for accurate IVIVE scaling.

To mitigate CYP3A4/CYP2D6 liability, medicinal chemists can:

  • Introduce electron-withdrawing groups (e.g., Fluorine) on the benzyl ring to deactivate benzylic oxidation.

  • Replace the N-benzyl group with a sterically hindered or less lipophilic moiety (e.g., a cyclopropylmethyl group) to disrupt the critical hydrogen-bonding interactions with Serine 119 in the CYP active site[2].

  • Convert the secondary methylamine to a more stable bioisostere if N-demethylation is identified as the primary soft spot via metabolite ID (MetID) profiling.

References

  • Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate PubMed (nih.gov)[Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design ACS Medicinal Chemistry Letters (nih.gov)[Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 Dalton Transactions (rsc.org)[Link]

  • The prediction of human clearance from hepatic microsomal metabolism data PubMed (nih.gov)[Link]

  • Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization PubMed Central (nih.gov)[Link]

  • Metabolic stability and its role in the discovery of new chemical entities SRCE (srce.hr)[Link]

  • Microsomal Clearance/Stability Assay Domainex[Link]

  • Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes PubMed (nih.gov)[Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines PubMed Central (nih.gov)[Link]

Sources

Methodological & Application

Protocol for N-demethylation of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Protocol for the Selective N-demethylation of (S)-1-(1-Benzylpiperidin-2-yl)-N,N-dimethylmethanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-demethylation of tertiary amines is a critical transformation in medicinal chemistry and drug development. It allows for the synthesis of key metabolites, facilitates the exploration of structure-activity relationships (SAR), and provides a synthetic handle for further derivatization of complex molecules.[1] The target molecule, (S)-1-(1-Benzylpiperidin-2-yl)-N,N-dimethylmethanamine, possesses two distinct tertiary amine centers: an endocyclic N-benzylpiperidine and an exocyclic dimethylaminomethyl group. This structural complexity demands a selective and high-yielding demethylation method that preserves the integrity of other functional groups, particularly the N-benzyl moiety which can be susceptible to cleavage under harsh conditions.

This guide provides a comprehensive, field-proven protocol for the selective N-demethylation of the exocyclic dimethylamino group, leveraging the efficiency and mild conditions of the iron-mediated non-classical Polonovski reaction.

Rationale for Method Selection

Several methods exist for N-demethylation, each with distinct advantages and drawbacks.

  • Von Braun Reaction: Utilizes the highly toxic cyanogen bromide (BrCN). While effective for some alkaloids, it often results in moderate yields and presents significant safety and environmental concerns.[2][3]

  • Chloroformate Reagents: Agents like vinyl or phenyl chloroformate can achieve high yields but are expensive, limiting their applicability for large-scale synthesis.[1][4]

  • Polonovski Reaction: This reaction proceeds via an amine N-oxide intermediate.[5] The "non-classical" variant, which employs iron salts as an activating agent, stands out as a superior choice for this application.[4][6]

The Iron-Mediated Non-Classical Polonovski Reaction was selected for this protocol due to its:

  • High Selectivity: The reaction preferentially occurs at the more sterically accessible and electronically rich exocyclic dimethylamino group.

  • Mild Conditions: The reaction is typically conducted at or near room temperature, minimizing side reactions and preserving the N-benzyl group.[7]

  • Improved Safety & Environmental Profile: It avoids the use of highly toxic reagents like BrCN and is considered an environmentally benign method.[8]

  • Proven Efficacy: This method has been successfully applied to a wide range of complex alkaloids, demonstrating its robustness and functional group tolerance.[4][8][9]

Reaction Pathway Overview

The protocol is a two-step process that begins with the selective oxidation of the exocyclic tertiary amine to its corresponding N-oxide. This stable intermediate is then subjected to an iron(II)-mediated reductive cleavage, which generates an iminium ion that subsequently hydrolyzes to yield the desired N-demethylated secondary amine and formaldehyde.[4][10]

Reaction_Scheme Start Starting Material (S)-1-(1-Benzylpiperidin-2-yl)-N,N-dimethylmethanamine N_Oxide N-Oxide Intermediate Start->N_Oxide Step 1: N-Oxidation (e.g., m-CPBA) Product Final Product (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine N_Oxide->Product Step 2: Fe(II)-mediated Demethylation (e.g., FeSO4·7H2O)

Caption: Overall two-step N-demethylation reaction scheme.

The mechanism of the key demethylation step is believed to involve a single-electron transfer from Fe(II) to the N-oxide, leading to the cleavage of the N-O bond and the formation of an aminium radical cation. A subsequent oxidation and deprotonation cascade yields the iminium ion intermediate.[4]

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and subsequent demethylation of the N-oxide intermediate.

Part A: Synthesis of the Amine N-oxide Intermediate

This procedure details the selective oxidation of the exocyclic dimethylamino group. The N-oxide is isolated as its hydrochloride salt, which has been shown to improve the yield and efficiency of the subsequent Polonovski reaction.[7]

Materials:

  • (S)-1-(1-Benzylpiperidin-2-yl)-N,N-dimethylmethanamine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl) in diethyl ether

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve the starting amine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M in an appropriately sized round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution and stir for 20 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-oxide as a viscous oil or foam.

  • Dissolve the crude N-oxide in a minimal amount of DCM and cool to 0 °C.

  • Add 1 M HCl in diethyl ether (1.1 eq) dropwise with stirring.

  • The N-oxide hydrochloride salt will precipitate. Add excess diethyl ether to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the N-oxide hydrochloride salt, which can be used in the next step without further purification.

Part B: Iron-Mediated N-demethylation

This protocol uses the isolated N-oxide hydrochloride and an iron(II) salt to effect the demethylation.

Materials:

  • N-oxide hydrochloride salt (from Part A)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Methanol (MeOH) and Water (H₂O)

  • Ammonium hydroxide (NH₄OH), concentrated

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite® (diatomaceous earth)

Procedure:

  • In a round-bottom flask, dissolve the N-oxide hydrochloride salt (1.0 eq) in a 4:1 mixture of MeOH:H₂O to a concentration of ~0.1 M.

  • Add FeSO₄·7H₂O (2.0-3.0 eq) to the solution. The mixture will typically turn a yellow or brown color.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the N-oxide and the appearance of the demethylated product.

  • Upon completion, concentrate the reaction mixture in vacuo to remove most of the methanol.

  • Add water to the residue and basify the aqueous solution to pH 9-10 with concentrated NH₄OH.

  • Extract the aqueous layer with DCM or CHCl₃ (4-5x). The use of a 9:1 CHCl₃:isopropanol mixture can aid in extracting polar products.

  • Filter the combined organic extracts through a pad of Celite® to remove insoluble iron salts.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by silica gel column chromatography using a gradient elution (e.g., DCM with 0-10% MeOH containing 1% NH₄OH) to afford the pure N-demethylated amine.

Caption: Experimental workflow for the two-step N-demethylation protocol.

Summary of Reaction Parameters

ParameterStep A: N-OxidationStep B: N-Demethylation
Key Reagent m-CPBAFeSO₄·7H₂O
Equivalents 1.1 eq2.0 - 3.0 eq
Solvent Dichloromethane (DCM)Methanol/Water (4:1)
Temperature 0 °C to Room Temp.Room Temperature
Typical Time 3 - 5 hours12 - 24 hours
Workup Aqueous NaHCO₃ quenchBasification with NH₄OH
Typical Yield >95% (N-Oxide Salt)60 - 85% (Purified Product)

Analytical Characterization and Validation

Proper analysis is crucial to confirm the reaction outcome and purity of the final product.

  • Reaction Monitoring: Use TLC with a mobile phase such as 90:10:1 DCM:MeOH:NH₄OH. Visualize spots under UV light (if applicable) and by staining with potassium permanganate or ninhydrin (the product secondary amine will give a positive result, while the tertiary amine starting material will not).

  • Mass Spectrometry (MS): Confirm the identity of the intermediate and product by ESI-MS.

    • Starting Material: [M+H]⁺

    • N-Oxide Intermediate: [M+H]⁺ (16 amu increase)

    • Final Product: [M+H]⁺ (14 amu decrease from starting material)

  • NMR Spectroscopy:

    • ¹H NMR: The most telling change is the disappearance of the six-proton singlet corresponding to the -N(CH₃)₂ group and the appearance of a three-proton singlet for the -NHCH₃ group. A broad singlet for the new N-H proton will also appear, which is exchangeable with D₂O.

    • ¹³C NMR: Expect a shift in the carbon signals adjacent to the nitrogen and the disappearance of one of the N-methyl carbon signals.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete N-Oxidation Insufficient oxidant; m-CPBA degraded.Use fresh, properly assayed m-CPBA. Add a slight excess (1.2 eq).
Low Yield in Demethylation Incomplete reaction; inefficient extraction.Increase reaction time. Use a co-solvent like isopropanol during extraction if the product has poor solubility in CHCl₃/DCM. Ensure pH is >9 during workup.
N-Debenzylation Side Product Contamination with catalysts (e.g., Pd from previous steps).Ensure starting material is free from hydrogenation catalyst residues. The iron-mediated method is generally not expected to cause debenzylation.
Difficulty Removing Iron Salts Precipitation of iron hydroxides during extraction.Filter the basified reaction mixture through a pad of Celite® before extraction. This is a critical step for a clean workup.[11]

References

  • The Polonovski Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

  • McCreary, M. D., & Dvořáková, H. (2010). N-Dealkylation of Amines. Comprehensive Organic Synthesis, 2, 1-3.
  • Prina, E., G. A. R. Y. Lang, & M. I. C. H. A. E. L. K. Collins. (2020). Distinct RNA N-demethylation pathways catalyzed by nonheme iron ALKBH5 and FTO enzymes enable regulation of formaldehyde release rates. PNAS, 117(43), 26736-26745. Retrieved from [Link]

  • Dong, Z., & Scammells, P. J. (2003). Efficient N-Demethylation of Opiate Alkaloids Using a Modified Nonclassical Polonovski Reaction. The Journal of Organic Chemistry, 68(26), 10153–10156. Retrieved from [Link]

  • Friesen, R. W., et al. (2022). Application of the Polonovski Reaction: Scale-up of an Efficient and Environmentally Benign Opioid Demethylation. Organic Process Research & Development, 26(5), 1438–1446. Retrieved from [Link]

  • McCamley, K., & Scammells, P. J. (2005). Further Investigation of the N-Demethylation of Tertiary Amine Alkaloids Using the Non-Classical Polonovski Reaction. Natural Product Communications, 1(1), 1934578X0500100. Retrieved from [Link]

  • Ripper, J. A., et al. (2012). A Multi-Step Continuous Flow Process for the N-Demethylation of Alkaloids. Australian Journal of Chemistry, 65(11), 1541-1546. Retrieved from [Link]

  • Prina, E., et al. (2020). Distinct RNA N-Demethylation Pathways Catalyzed by Non-Heme Iron ALKBH5 and FTO Enzymes Enable Regulation of Formaldehyde Release Rates. ChemRxiv. Retrieved from [Link]

  • Wikipedia. (n.d.). von Braun reaction. Retrieved from [Link]

  • Dealkylation Reactions of Amines. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Prina, E., et al. (2020). Distinct RNA N- demethylation pathways catalyzed by nonheme iron ALKBH5 and FTO enzymes enable regulation of formaldehyde release rates. PubMed. Retrieved from [Link]

  • Dong, Z., & Scammells, P. J. (2011). Efficient Iron-Catalyzed N-Demethylation of Tertiary Amine-N-oxides under Oxidative Conditions. Australian Journal of Chemistry, 64(11), 1515-1521. Retrieved from [Link]

  • Hudlicky, T., & Machara, A. (2002). ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. Heterocycles, 57(1), 157-178. Retrieved from [Link]

  • McCamley, K., Ripper, J. A., & Scammells, P. J. (2010). Two-Step Iron(0)-Mediated N-Demethylation of N-Methyl Alkaloids. Organic Letters, 12(15), 3452–3455. Retrieved from [Link]

  • N-Dealkylation of Amines. (2022). ResearchGate. Retrieved from [Link]

  • Thavaneswaran, S., McCamley, K., & Scammells, P. J. (2006). N-Demethylation of Alkaloids. Natural Product Communications, 1(10). Retrieved from [Link]

  • Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices. (2022). MDPI. Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Scammells, P. J., et al. (2015). Method for the N-demethylation of N-methyl heterocycles. Google Patents. US9073934B2.
  • Wu, D., et al. (1997). Determination of methadone and its N-demethylation metabolites in biological specimens by GC-PICI-MS. Journal of Analytical Toxicology, 21(6), 463-469. Retrieved from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace. Retrieved from [Link]

  • H. I. T. Z. L. E. R. Andreas, R. I. C. H. T. E. R. Bettina, & R. A. Z. I. N. Soheila. (2004). A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-like Setup. Organic Letters, 6(4), 577–580. Retrieved from [Link]

  • Olofson, R. A., Martz, J. T., Senet, J.-P., Piteau, M., & Malfroot, T. (1984). A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved syntheses of naltrexone and nalbuphine. The Journal of Organic Chemistry, 49(11), 2081-2082. Retrieved from [Link]

  • Dong, Z., & Scammells, P. J. (2007). New Methodology for the N-Demethylation of Opiate Alkaloids. Organic Chemistry Portal. Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of Novel Benzylpiperidine Derivatives in CNS Drug Discovery: A Workflow for (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Preamble: While a comprehensive literature review reveals a scarcity of specific data on the biological activity of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine, its structural motifs—specifically the chiral 2-substituted piperidine core and the N-benzyl group—are prevalent in a multitude of centrally acting agents. Notably, these features are characteristic of ligands targeting the Sigma-1 Receptor (S1R), a unique ligand-operated molecular chaperone implicated in a range of CNS disorders.[1][2] The S1R is a promising therapeutic target for conditions such as neurodegenerative diseases, neuropathic pain, and depression due to its role in modulating neuroprotection, neuroinflammation, and neuroplasticity.[1][3]

This document, therefore, serves as a detailed guide for the researcher, outlining a logical, hypothesis-driven workflow to synthesize, characterize, and evaluate a novel compound like (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine as a potential CNS therapeutic, with a primary focus on its potential interaction with the Sigma-1 Receptor.

Part 1: Synthesis and Chiral Integrity of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

The stereochemistry of a CNS drug candidate is paramount. The (S)-configuration at the 2-position of the piperidine ring will critically influence target engagement. Numerous asymmetric synthetic routes have been developed to access chiral 2-substituted piperidines, often starting from chiral precursors like amino acids or employing chiral auxiliaries.[4][5][6] A plausible synthetic strategy would involve the asymmetric reduction of a corresponding pyridinium salt or the alkylation of a chiral piperidine precursor.[7][8]

Protocol 1: Synthesis via Reductive Amination

A common and efficient method for the final step of N-methylation is reductive amination.

  • Starting Material: (S)-(1-benzylpiperidin-2-yl)methanamine.

  • Reaction: Dissolve the starting material in a suitable solvent such as methanol.

  • Reagents: Add an aqueous solution of formaldehyde (1.1 equivalents) to form the intermediate imine.

  • Reduction: Introduce a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0°C to reduce the imine to the desired N-methylated product.

  • Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and purify by flash column chromatography on silica gel.

  • Chiral Purity Confirmation: The enantiomeric excess of the final product must be confirmed using chiral High-Performance Liquid Chromatography (HPLC).

Part 2: In Vitro Characterization: Targeting the Sigma-1 Receptor

The initial in vitro assessment is designed to answer three fundamental questions:

  • Does the compound bind to the hypothesized target (S1R)?

  • Is it an agonist or an antagonist?

  • How selective is it for S1R over other relevant receptors?

Primary Target Engagement: S1R Binding Affinity

A competitive radioligand binding assay is the gold standard for determining the affinity (Ki) of a test compound for a receptor.

Protocol 2: Sigma-1 Receptor Radioligand Binding Assay

  • Biological Material: Commercially available cell membranes prepared from HEK-293 cells expressing recombinant human Sigma-1 Receptor.

  • Radioligand: [³H]-(+)-pentazocine, a well-characterized S1R ligand.

  • Procedure:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Incubation: In a 96-well plate, combine cell membranes (100-200 µg protein), a fixed concentration of [³H]-(+)-pentazocine (typically at its Kd value, ~2-3 nM), and varying concentrations of the test compound (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Non-specific Binding: A parallel set of wells should contain a high concentration of a known S1R ligand (e.g., 10 µM haloperidol) to determine non-specific binding.

    • Incubation Conditions: Incubate the plates at 37°C for 120 minutes with gentle agitation.

    • Termination: Rapidly filter the reaction mixture through GF/B glass fiber filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding, using a cell harvester.

    • Washing: Wash the filters three times with ice-cold assay buffer.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (the concentration of the compound that inhibits 50% of radioligand binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity Data

CompoundTargetRadioligandKi (nM)Selectivity (S2R/S1R)
(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanaminehS1R[³H]-(+)-pentazocine8.5>100-fold
(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanaminehS2R[³H]-DTG / (+)-pentazocine920-
Haloperidol (Control)hS1R[³H]-(+)-pentazocine3.1~10-fold
Functional Activity: Agonist vs. Antagonist Determination

S1R activation (agonism) is known to promote neuroprotective pathways, including the potentiation of neurite outgrowth.[9]

Protocol 3: Neurite Outgrowth Assay in PC12 Cells

  • Cell Line: PC12 cells, a rat pheochromocytoma cell line that differentiates and extends neurites in response to Nerve Growth Factor (NGF).

  • Procedure:

    • Cell Plating: Plate PC12 cells on collagen-coated plates in a low-serum medium.

    • Treatment Groups:

      • Vehicle Control (DMSO)

      • NGF alone (sub-optimal concentration, e.g., 25 ng/mL)

      • Test Compound alone

      • NGF + Test Compound (at various concentrations)

      • (For antagonist testing) NGF + known S1R agonist (e.g., PRE-084) + Test Compound

    • Incubation: Incubate cells for 48-72 hours.

    • Fixation and Imaging: Fix the cells with 4% paraformaldehyde, and capture images using a phase-contrast microscope.

    • Quantification: Quantify neurite outgrowth using an automated image analysis software (e.g., ImageJ). A cell is considered differentiated if it possesses at least one neurite equal to or longer than twice the cell body diameter.

  • Interpretation:

    • Agonist activity: The test compound will significantly enhance neurite outgrowth in the presence of a sub-optimal concentration of NGF compared to NGF alone.

    • Antagonist activity: The test compound will inhibit the neurite outgrowth potentiated by a known S1R agonist.

Figure 1: Workflow for In Vitro Characterization

G cluster_synthesis Synthesis & QC cluster_invitro In Vitro Evaluation synthesis Asymmetric Synthesis hplc Chiral HPLC for Purity synthesis->hplc binding S1R Binding Assay (Protocol 2) hplc->binding functional Functional Assay (Protocol 3) binding->functional Determine Ki selectivity Selectivity Panel (S2R, GPCRs, Ion Channels) functional->selectivity Confirm Agonism/Antagonism G cluster_mam Mitochondria-Associated ER Membrane (MAM) cluster_downstream Downstream Effects s1r Sigma-1 Receptor (S1R) (Chaperone) ip3r IP3 Receptor s1r->ip3r Stabilizes translocation S1R Translocation s1r->translocation agonist S1R Agonist (e.g., Test Compound) agonist->s1r stress Cellular Stress (ER Stress, Oxidative Stress) stress->s1r ca_signal Ca²⁺ Signaling Modulation (ER to Mitochondria) translocation->ca_signal ion_channel Ion Channel Modulation (e.g., NMDA, K⁺ channels) translocation->ion_channel neuroprotection Neuroprotection & Cell Survival ca_signal->neuroprotection ion_channel->neuroprotection neurite Neurite Outgrowth neuroprotection->neurite

Sources

Conjugation protocols for (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine with peptides

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Preparation and Analysis of Peptide Conjugates with (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

Introduction

The field of peptide therapeutics is rapidly advancing, with a significant focus on enhancing the pharmacological properties of peptides through chemical modification. Peptide-drug conjugates (PDCs) merge the high target specificity of peptides with the therapeutic potency of small molecules, offering a promising strategy to improve efficacy, solubility, and in-vivo stability while minimizing off-target toxicity[1][2]. This approach has gained considerable traction in areas such as targeted cancer therapy, where peptides can act as homing devices to deliver cytotoxic agents directly to tumor cells[3].

This guide provides a comprehensive technical overview and detailed protocols for the conjugation of a specific small molecule, (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine , to synthetic peptides. This molecule possesses a key secondary amine (-NH-CH3) moiety, which serves as the primary reactive handle for covalent attachment. The conjugation of secondary amines can present unique challenges, including steric hindrance and reduced nucleophilicity compared to primary amines. Therefore, this document focuses on robust chemical strategies, particularly amide bond formation using specialized coupling reagents, to achieve efficient and reliable conjugation.

The protocols outlined herein are designed for researchers, chemists, and drug development professionals. They cover the entire workflow, from peptide synthesis and small molecule conjugation to the critical downstream steps of purification and analytical characterization, ensuring the final conjugate meets the high standards of purity and identity required for further research and development.

The Chemical Principle: Amide Bond Formation with a Secondary Amine

The most direct and stable method for linking (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine to a peptide is through the formation of an amide bond. This reaction involves coupling the secondary amine of the small molecule with a carboxylic acid group on the peptide. The peptide's carboxylic acid can be its C-terminus or the side chain of an acidic amino acid like Aspartic Acid (Asp) or Glutamic Acid (Glu).

Due to the lower reactivity and increased steric bulk of the secondary amine, this reaction requires a chemical activator, known as a coupling reagent, to convert the carboxylic acid into a more reactive intermediate. This activated species is then susceptible to nucleophilic attack by the amine, forming a stable amide linkage.

cluster_reactants Reactants cluster_activation Activation Step cluster_conjugation Conjugation Peptide Peptide-COOH (Carboxylic Acid) ActivatedPeptide Peptide-CO-X (Activated Intermediate) Peptide->ActivatedPeptide Activation SmallMolecule R'-NH-CH₃ (Secondary Amine Small Molecule) Conjugate Peptide-CO-N(CH₃)-R' (Amide Bond Formation) SmallMolecule->Conjugate Nucleophilic Attack CouplingReagent Coupling Reagent (e.g., HATU, HBTU) CouplingReagent->ActivatedPeptide ActivatedPeptide->Conjugate

Figure 1: Mechanism of amide bond formation.

Part 1: Peptide Synthesis and Preparation

A well-defined peptide is the foundation of a successful conjugation. Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing peptides with high purity and a defined sequence. The following protocol outlines the synthesis of a model peptide with a free C-terminal carboxylic acid, which will serve as the anchor point for conjugation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol uses standard Fmoc/tBu chemistry. The choice of peptide sequence will depend on the final application; for this guide, a simple model peptide (e.g., H-Gly-Phe-Ala-OH) is assumed.

Materials:

  • Fmoc-preloaded Wang resin (or similar resin for C-terminal acid)

  • Fmoc-protected amino acids

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4][5]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Place the Fmoc-preloaded resin in a reaction vessel. Add DMF and gently agitate for 30 minutes to swell the resin. Drain the DMF.

  • Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for another 15 minutes. This removes the Fmoc protecting group from the N-terminus, exposing a free amine.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the next Fmoc-amino acid (3 eq. to resin capacity) by dissolving it with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

    • Perform a ninhydrin test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2) to expose the N-terminal amine. Wash thoroughly as in Step 3.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups[6].

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.

Part 2: Conjugation Protocols

Two primary strategies for conjugating the small molecule are presented: a solution-phase approach after the peptide is cleaved from the resin, and an on-resin approach where the conjugation occurs before cleavage.

Protocol 2A: Solution-Phase Conjugation

This method offers flexibility but requires careful purification to separate the conjugate from excess reagents and unreacted starting materials.

Materials:

  • Crude or purified peptide with a free carboxylic acid

  • (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

  • Coupling Reagent: HATU[5]

  • Base: DIPEA

  • Anhydrous Solvent: DMF or DMSO

Procedure:

  • Dissolution: Dissolve the peptide (1 eq.) in a minimal amount of anhydrous DMF. In a separate vial, dissolve (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine (1.5 eq.) in anhydrous DMF.

  • Activation: Add HATU (1.45 eq.) and DIPEA (3 eq.) to the peptide solution. Allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Conjugation Reaction: Add the small molecule solution to the activated peptide solution.

  • Incubation: Let the reaction proceed at room temperature for 4-12 hours with gentle stirring. Monitor the reaction progress by taking a small aliquot and analyzing it via LC-MS. Look for the disappearance of the peptide starting material and the appearance of a new peak with the expected mass of the conjugate.

  • Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of water.

  • Purification: The crude reaction mixture is now ready for purification via preparative RP-HPLC as described in Protocol 3.

Protocol 2B: On-Resin Conjugation

On-resin conjugation is often preferred as it simplifies the purification process; unreacted small molecule and coupling reagents can be washed away before the final conjugate is cleaved from the solid support[7].

Materials:

  • Resin-bound peptide with a free carboxylic acid side chain (e.g., from an Asp or Glu residue) or C-terminus.

  • (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

  • Coupling Reagent: HATU or PyAOP (noted for its effectiveness with N-methyl amino acids)[4]

  • Base: DIPEA

  • Anhydrous Solvent: DMF

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Drain the solvent.

  • Activation and Coupling:

    • In a separate vial, dissolve (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine (5 eq.), HATU/PyAOP (4.9 eq.), and DIPEA (10 eq.) in DMF.

    • Add this coupling solution to the swelled resin.

  • Incubation: Agitate the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: To check for reaction completion, take a small sample of the resin, cleave the product using the protocol in Part 1 (Step 8), and analyze the crude material by LC-MS.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (5 times), DCM (5 times), and Methanol (3 times) to remove all excess reagents.

  • Cleavage and Purification: Dry the resin and proceed with the cleavage and deprotection as described in Part 1 (Step 8). The resulting crude product will be significantly cleaner than that from the solution-phase method and can be purified via RP-HPLC.

Part 3: Purification and Characterization

Purification and characterization are non-negotiable steps to ensure the final product is a single, well-defined molecular entity.

Protocol 3: Purification by Preparative RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity and is the gold standard for peptide purification[8][9].

Materials:

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., water/ACN mixture, possibly with DMSO for solubility). Filter the sample through a 0.22 µm syringe filter.

  • HPLC Setup:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the sample onto the column.

  • Elution Gradient: Run a linear gradient of increasing Mobile Phase B. A typical gradient for peptides is a 1% per minute increase in B (e.g., 5% to 65% B over 60 minutes)[10]. The conjugate, being more hydrophobic than the starting peptide, should elute later.

  • Fraction Collection: Collect fractions corresponding to the major peak observed on the chromatogram.

  • Analysis of Fractions: Analyze the collected fractions using analytical LC-MS to identify those containing the pure conjugate.

  • Lyophilization: Pool the pure fractions and freeze-dry them using a lyophilizer to obtain the final product as a fluffy white powder.

Protocol 4: Characterization by Mass Spectrometry

Mass spectrometry (MS) provides definitive confirmation of the conjugate's identity by measuring its molecular weight with high precision[11][12].

Materials:

  • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

  • Solvents for LC-MS analysis (as in Protocol 3, but with LC-MS grade solvents)

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the purified, lyophilized conjugate.

  • Analysis: Inject the sample into the LC-MS system.

  • Data Interpretation:

    • Confirm the presence of a single major peak in the chromatogram, indicating high purity.

    • Analyze the mass spectrum corresponding to this peak. Deconvolute the multiply-charged ions (common with ESI-MS) to determine the monoisotopic molecular weight.

    • Compare the observed mass with the theoretically calculated mass of the conjugate. A match within a few parts-per-million (ppm) on a high-resolution instrument confirms the identity of the product.

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)
(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamineC₁₄H₂₂N₂218.1783
Mass Shift upon Conjugation C₁₄H₂₁N₂O 231.1654
(Note: The mass shift reflects the addition of the small molecule minus one hydrogen atom from the amine and one hydroxyl group from the carboxylic acid, forming water)

Workflow Visualization

cluster_synthesis Synthesis Phase cluster_conjugation Conjugation Phase cluster_downstream Downstream Processing SPPS 1. Solid-Phase Peptide Synthesis (SPPS) (Protocol 1) OnResin 2a. On-Resin Conjugation (Protocol 2B) SPPS->OnResin Cleavage1 Cleavage from Resin SPPS->Cleavage1 Purification 3. Preparative RP-HPLC (Protocol 3) OnResin->Purification Cleave & Purify Solution 2b. Solution-Phase Conjugation (Protocol 2A) Cleavage1->Solution Solution->Purification Characterization 4. LC-MS / HRMS Analysis (Protocol 4) Purification->Characterization FinalProduct Pure Peptide Conjugate Characterization->FinalProduct

Figure 2: Overall experimental workflow.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Yield 1. Incomplete activation of the carboxylic acid. 2. Steric hindrance of the secondary amine. 3. Degradation of reagents.1. Increase the equivalents of coupling reagent and base. Allow for a longer pre-activation time. 2. Switch to a more powerful coupling reagent like PyAOP or COMU[5]. Increase reaction time and/or temperature (e.g., to 37°C). 3. Use fresh, anhydrous solvents and new vials of coupling reagents.
Multiple Peaks in LC-MS 1. Incomplete reaction (starting materials remain). 2. Side reactions (e.g., racemization). 3. Impure starting peptide or small molecule.1. Optimize reaction time and stoichiometry based on a time-course study. 2. Add a racemization suppressant like Oxyma Pure if not already part of the coupling reagent. Perform the reaction at a lower temperature (e.g., 0°C to RT)[5]. 3. Purify all starting materials before the conjugation reaction.
Difficulty in Purification 1. Poor separation between conjugate and starting peptide. 2. Product is insoluble after cleavage/reaction.1. Optimize the HPLC gradient. Make it shallower around the elution time of the peaks of interest to improve resolution. 2. Add organic co-solvents like DMSO or isopropanol to the sample before injection. Ensure the crude product is fully dissolved.

References

  • Site-Selective Modification of Secondary Amine Moieties on Native Peptides, Proteins, and Natural Products with Ynones.
  • Characterization of Peptide-Oligonucleotide Heteroconjugates by Mass Spectrometry. [No Source Found].
  • Structural Characterization of Daunomycin-Peptide Conjugates by Various Tandem Mass Spectrometric Techniques. MDPI.
  • Chapter 10: Mass Spectrometric Analysis for the Quality Control of Peptide Conjug
  • Late‐Stage Amination of Peptides on the Solid Phase. PMC.
  • Cyclic Peptide–Polymer Conjugate Characterization Using 193 nm Ultraviolet Photodissoci
  • Characterization of Peptide-Oligonucleotide Heteroconjugates by Mass Spectrometry. Nucleic Acids Research | Oxford Academic.
  • High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjug
  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. PEPDOO.
  • Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. PMC.
  • Peptide−Small Molecule Hybrids via Orthogonal Deprotection−Chemoselective Conjugation to Cysteine-Anchored Scaffolds. A Model Study.
  • Application Notes and Protocols for the Synthesis of Peptide-Drug Conjug
  • A Comparative Guide to HPLC Methods for Peptide Purific
  • Coupling Reagents. Aapptec Peptides.
  • Peptide Coupling Reagents, More than a Letter Soup.
  • HPLC Analysis and Purification of Peptides.
  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • The Role of Peptide Purification in Modern Drug Discovery Research. Learning Hub.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [No Source Found].
  • Peptide-Drug Conjugates: An Emerging Direction for the Next Gener
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Conjugation Approaches for Peptide-Mediated Delivery of Oligonucleotides Therapeutics. Australian Journal of Chemistry | ConnectSci.
  • 1-(1-benzylpiperidin-4-yl)-N-methylmethanamine. [No Source Found].
  • Small Molecule Drug Conjug
  • Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. PubMed.
  • (1-benzylpiperidin-2-yl)
  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science (RSC Publishing) DOI:10.1039/D3SC02543H.
  • 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. PubChem.
  • Peptide-Small Molecule Conjug

Sources

Application Note: Asymmetric Reductive Amination via Dynamic Kinetic Resolution to Yield (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Scientists

Introduction & Strategic Rationale

The target molecule, (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine [1], is a highly valuable chiral diamine building block utilized in the synthesis of neuroactive therapeutics and complex alkaloid scaffolds. Historically, accessing the enantiopure (S)-configuration at the C2 position of the piperidine ring required expensive chiral pool precursors (e.g., L-pipecolic acid) or late-stage classical resolution, which intrinsically limits the maximum theoretical yield to 50%.

To bypass these limitations, this application note details an advanced synthetic strategy: Asymmetric Reductive Amination (ARA) coupled with Dynamic Kinetic Resolution (DKR) . Transition-metal-catalyzed ARA using hydrogen surrogates has emerged as a robust method for constructing chiral amines[2]. Furthermore, the recent industrial application of engineered imine reductases (IREDs) has revolutionized this space, offering unprecedented enantioselectivity and greener reaction profiles[3]. By utilizing racemic 1-benzylpiperidine-2-carbaldehyde as the starting material, we can achieve theoretical yields of 100% toward the (S)-enantiomer by exploiting the inherent tautomerization of the intermediate imine.

Mechanistic Framework: Dynamic Kinetic Resolution (DKR)

The Causality Behind the Chemistry

The success of this protocol hinges on the specific stereoelectronic properties of the starting material. When racemic 1-benzylpiperidine-2-carbaldehyde condenses with methylamine, it forms an imine intermediate. The α -proton at the C2 position is highly acidic due to the adjacent electron-withdrawing imine group.

Under mildly basic conditions, this proton is readily abstracted, leading to rapid tautomerization into an achiral enamine. This creates an in situ racemization loop. By introducing a highly enantioselective catalyst (either Ru-TsDPEN or an engineered IRED), the (S)-imine is reduced to the final amine at a rate ( kfast​ ) exponentially greater than the (R)-imine ( kslow​ ). As the (S)-imine is depleted, Le Chatelier's principle and the enamine equilibrium continuously funnel the (R)-isomer into the (S)-pathway.

DKR_Mechanism cluster_0 In Situ Racemization via Enamine Equilibrium R_Imine (R)-Imine Intermediate Enamine Achiral Enamine R_Imine->Enamine ± H+ Product (S)-1-(1-Benzylpiperidin-2-yl) -N-methylmethanamine R_Imine->Product k_slow S_Imine (S)-Imine Intermediate Enamine->S_Imine ± H+ S_Imine->Product Chiral Reduction k_fast Racemic_Ald Racemic 1-Benzylpiperidine -2-carbaldehyde + MeNH₂ Racemic_Ald->R_Imine -H₂O Racemic_Ald->S_Imine -H₂O

Fig 1: Dynamic Kinetic Resolution (DKR) pathway for asymmetric reductive amination.

Experimental Methodologies

We present two self-validating protocols: a chemo-catalytic approach and a biocatalytic approach.

Protocol A: Chemo-Catalytic ARA via Ru(II)-TsDPEN Transfer Hydrogenation

Causality in Catalyst Selection: The Noyori-type RuCl catalyst is selected because it operates via an outer-sphere mechanism[2]. It transfers hydride to the imine without requiring direct coordination of the bulky benzylpiperidine nitrogen, which would otherwise sterically hinder or poison inner-sphere catalysts.

Step-by-Step Procedure:

  • Imine Formation: In a 100 mL Schlenk flask, dissolve racemic 1-benzylpiperidine-2-carbaldehyde (10 mmol) in 20 mL of isopropyl alcohol (IPA). Add methylamine (12 mmol, 2.0 M in THF). Stir at 25 °C for 2 hours.

  • Catalyst & Hydride Addition: Add an aqueous solution of sodium formate (HCOONa, 50 mmol in 10 mL H₂O). Note: The formate acts as both the hydride source and a mild base (pH ~8.5) to accelerate the enamine tautomerization.

  • Reduction: Add RuCl (0.1 mmol, 1.0 mol%). Seal the flask and heat to 40 °C for 24 hours under nitrogen.

  • Workup: Cool to room temperature, adjust pH to 10 with 1 M NaOH, and extract with EtOAc (3 x 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation (IPC): Take an aliquot at 4 hours. Chiral HPLC must show an imine/enamine pool near a 50:50 ratio, while the product peak demonstrates >90% ee. If conversion stalls at ~50%, the racemization rate is too slow; adjust the aqueous phase pH to 8.5.

Protocol B: Biocatalytic ARA via Engineered Imine Reductase (IRED)

Causality in Enzymatic Design: IREDs catalyze the NADPH-dependent reduction of imines[3]. By coupling the reaction with Glucose Dehydrogenase (GDH) and D-glucose, we create a self-sustaining cofactor recycling loop, eliminating the need for stoichiometric NADPH and drastically reducing the environmental E-factor.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer. Adjust strictly to pH 8.0. Note: pH 8.0 is the critical inflection point—low enough to prevent enzyme denaturation, but high enough to maintain unprotonated methylamine for nucleophilic attack.

  • Reaction Assembly: To the buffer, add D-glucose (20 mmol), NADP+ (0.1 mmol), GDH (10 mg), and engineered IRED-S1 (50 mg).

  • Substrate Addition: Add methylamine hydrochloride (15 mmol) and racemic 1-benzylpiperidine-2-carbaldehyde (10 mmol) dissolved in 2 mL DMSO.

  • Incubation: Stir at 30 °C at 250 rpm for 12 hours. Maintain pH at 8.0 using a pH stat titrator with 1 M NaOH.

  • Workup: Adjust pH to >10 to crash out the proteins and free-base the product. Extract with EtOAc (3 x 30 mL). Purify via crystallization as the HCl salt.

Workflow Step1 Step 1: Imine Formation Racemic Precursor MeNH₂ (aq) Buffer pH 8.0 Step2 Step 2: Biocatalysis IRED-S1 Enzyme GDH / NADP+ D-Glucose, 30°C Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4

Fig 2: Step-by-step biocatalytic workflow for the synthesis of the target chiral amine.

Quantitative Data Summary

The following table summarizes the comparative performance of the two protocols. The biocatalytic approach offers superior enantioselectivity and environmental metrics, while the chemo-catalytic approach provides a robust alternative when enzyme procurement is a bottleneck.

ParameterChemo-Catalytic (Ru-TsDPEN)Biocatalytic (IRED-S1)
Isolated Yield (%) 82%94%
Enantiomeric Excess (ee) 92% (S)>99.5% (S)
Reaction Temperature 40 °C30 °C
Reaction Time 24 h12 h
Catalyst Loading 1.0 mol%0.5 wt%
E-Factor ~15~8
Primary Limitation Trace heavy metal removalStrict pH/temperature control

References

  • Title: Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination | Source: ACS Catalysis | URL: 2 | Index: [2]

  • Title: Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals | Source: MDPI Catalysts | URL: 3 | Index: [3]

  • Title: 274671-67-9 | 1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine | Source: AiFChem | URL: 1 | Index: [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Enantiomeric Impurities in (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to help drug development professionals and synthetic chemists address, resolve, and prevent (R)-enantiomer contamination in batches of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine.

Because this compound features a bulky chiral piperidine core and a highly basic secondary amine sidechain, standard purification and analytical methods often fail. This guide synthesizes field-proven chromatographic techniques, classical resolution protocols, and mechanistic synthetic controls to ensure your batches consistently meet >99% enantiomeric excess (ee).

Diagnostic Decision Matrix

Before applying a fix, you must determine the extent of the enantiomeric contamination. Use the workflow below to decide whether to rescue the batch via diastereomeric salt formation or rework the upstream synthesis.

DiagnosticWorkflow Start Batch Fails Chiral Purity (>0.5% R-enantiomer) Analyze Conduct Chiral SFC (Determine %ee) Start->Analyze Decision Is %ee > 90%? Analyze->Decision Rescue Rescue Batch: Diastereomeric Salt Resolution (L-DTTA) Decision->Rescue Yes (Minor Impurity) Reject Reject/Rework: Investigate Upstream Synthesis Decision->Reject No (Major Racemization) Success Pure (S)-Enantiomer (>99% ee) Rescue->Success Crystallization & Free-basing

Fig 1. Diagnostic workflow for resolving enantiomeric impurities in chiral piperidine batches.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Analytical Detection

Question: When analyzing our batches, we experience severe peak tailing that masks the (R)-enantiomer impurity. How can we accurately quantify the enantiomeric ratio?

Answer: (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine contains both a tertiary and a secondary amine. On standard chiral HPLC, these basic nitrogen atoms interact strongly with residual silanols on the silica backbone of the stationary phase, leading to severe peak tailing.

To resolve this, we mandate the use of Supercritical Fluid Chromatography (SFC) combined with specific mobile phase additives. As documented in studies on the 1[1], utilizing a polysaccharide-based chiral stationary phase (CSP) with an acidic or basic additive is critical. We recommend adding Methanesulfonic acid (MSA) to the modifier. MSA acts as a strong counter-ion, forming stable ion-pairs with the basic amines. This effectively shields the amines from silanol interactions, sharpening the peak and restoring baseline resolution2[2].

Table 1: Validated Chiral SFC Conditions for Basic Piperidines

ParameterRecommended SettingCausality / Rationale
Stationary Phase Chiralpak AD-H (Amylose)The amylose backbone provides an optimal chiral cavity for bulky N-benzyl piperidines.
Mobile Phase CO₂ / Methanol (80:20)Methanol ensures high solubility of the diamine while maintaining supercritical CO₂ miscibility.
Additive 0.1% Methanesulfonic AcidForms ion-pairs with the amines, neutralizing silanol interactions to prevent peak tailing.
Back Pressure 120 barMaintains CO₂ in a dense supercritical state for consistent analyte retention times.
Temperature 35 °CBalances mobile phase viscosity and chiral selector-analyte interaction kinetics.
FAQ 2: Preparative Resolution

Question: Our batch has an enantiomeric excess (ee) of 92%. How can we rescue this batch to >99% ee without resorting to preparative chromatography?

Answer: For batches with moderate (R)-enantiomer contamination, classical diastereomeric salt resolution is the most scalable and cost-effective rescue strategy. However, standard L-tartaric acid often fails here because it lacks the steric bulk necessary to differentiate the bulky 1-benzylpiperidin-2-yl framework.

Instead, use Di-p-toluoyl-L-tartaric acid (L-DTTA) . The bulky aromatic toluoyl groups of L-DTTA provide superior π−π stacking and steric packing with the benzyl group of the target molecule, allowing for highly selective precipitation of the (S)-enantiomer salt 3[3].

Step-by-Step Methodology: Diastereomeric Salt Resolution

  • Solvent Preparation: Prepare a crystallization solvent system of Acetone/Water (95:5 v/v). Causality: The minor water fraction increases the thermodynamic solubility of the initial racemic mixture, preventing the kinetic trapping (co-precipitation) of the unwanted (R)-enantiomer.

  • Salt Formation: Dissolve the enantio-enriched batch (1.0 eq) in the solvent at 50 °C under continuous stirring.

  • Chiral Acid Addition: Slowly add L-DTTA (0.55 eq) dissolved in minimal Acetone. Causality: Using a sub-stoichiometric amount of the resolving agent forces competition between the enantiomers, ensuring only the most thermodynamically stable diastereomeric salt precipitates.

  • Controlled Nucleation: Cool the reactor to 35 °C. Introduce 0.1% w/w seed crystals of pure (S)-amine·L-DTTA salt to bypass the metastable zone and induce controlled crystal growth.

  • Crystallization & Isolation: Cool the mixture to 5 °C at a strict ramp rate of 0.1 °C/min. Filter the resulting slurry and wash the filter cake with cold (-10 °C) acetone.

  • Free-Basing (Recovery): Suspend the isolated salt in Dichloromethane (DCM) and water. Adjust the aqueous phase to pH > 10 using 1M NaOH. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to recover the optically pure (S)-enantiomer (>99% ee).

FAQ 3: Upstream Synthetic Control

Question: We are seeing batch-to-batch variability in enantiomeric purity prior to resolution. What is the likely upstream synthetic cause, and how do we prevent it?

Answer: The synthesis of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine typically relies on the chiral pool, starting from L-pipecolic acid4[4]. The stereocenter at the C2 position of the piperidine ring is highly susceptible to base-catalyzed epimerization during intermediate steps.

If the intermediate is an amide (prior to reduction to the methanamine), the C2 proton is adjacent to an electron-withdrawing carbonyl group. If harsh basic conditions are used during the N-benzylation step (e.g., direct alkylation with benzyl bromide and NaH/K₂CO₃), this acidic C2 proton can be abstracted. This forms an enolate intermediate, which flattens the stereocenter and results in racemization upon reprotonation 5[5].

SyntheticPathway Pipecolic L-Pipecolic Acid (Chiral Pool) Amidation Amidation & N-Benzylation Pipecolic->Amidation Reduction Amide Reduction (LiAlH4 / Borane) Amidation->Reduction Risk Racemization Risk: Base-catalyzed enolization at C2 position Amidation->Risk Target (S)-1-(1-Benzylpiperidin-2-yl) -N-methylmethanamine Reduction->Target

Fig 2. Upstream synthetic pathway highlighting the C2 racemization risk during amidation.

Preventative Action: To preserve the integrity of the stereocenter, avoid strong bases entirely. Perform the N-benzylation using reductive amination (reacting the secondary amine with benzaldehyde in the presence of Sodium triacetoxyborohydride, NaBH(OAc)₃). This occurs under mildly acidic/neutral conditions, completely eliminating the risk of enolate-driven racemization.

References

  • Asymmetric Synthesis of Pipecolic Acid and Derivatives. Researcher.life. 4

  • Asymmetric syntheses of pipecolic acid and derivatives. PubMed. 5

  • Methanesulfonic acid in chiral supercritical fluid chromatography: the quest for perfect peaks and the trials of resolution. ResearchGate. 2

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Scribd. 1

  • US7432370B2 - Chiral salt resolution. Google Patents. 3

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Researchers.

Executive Overview & Diagnostic Logic

(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine is a lipophilic, dibasic compound containing a tertiary amine (piperidine ring) and a secondary amine (N-methylmethanamine side chain). When developing aqueous formulations for in vitro assays or in vivo administration, researchers frequently encounter precipitation, erratic bioavailability, or assay failure.

Because of the highly hydrophobic benzyl group and the stable crystal lattice of the enantiopure free base, its intrinsic aqueous solubility ( S0​ ) is exceptionally low. This guide provides a self-validating, causally driven framework to overcome these barriers using pH adjustment, salt screening, and complexation strategies.

Troubleshooting Guides & FAQs

Q1: Why does this diamine exhibit such poor aqueous solubility despite having two basic nitrogen atoms? A: The free base form is dominated by the lipophilicity of the benzyl and piperidine rings, which heavily outweighs the hydrogen-bonding potential of the unprotonated amines. Furthermore, as an enantiopure (S)-isomer, the compound packs highly efficiently into a stable crystal lattice, increasing the lattice energy and further depressing intrinsic solubility. While the pKa values of the nitrogens are approximately 8.0–8.5 (piperidine) and 9.5–10.0 (secondary amine), at neutral or basic pH, the molecule remains predominantly un-ionized and insoluble.

Q2: How do I perform a systematic salt screen to improve its solubility, and why do some salts precipitate? A: Salt formation is the most common and effective method of increasing solubility and dissolution rates of basic drugs ()[1]. However, not all salts are viable. If you use a strong acid like HCl, you may form a dihydrochloride salt. While initially soluble in pure water, hydrochloride salts frequently suffer from the common-ion effect in physiological media ()[1]. In environments like gastric fluid or Phosphate Buffered Saline (PBS), excess chloride ions drive the solubility product ( Ksp​ ) toward precipitation. Causality Check: To avoid the common-ion effect, screen for mesylate, tartrate, or acetate salts. These bulky counterions disrupt the crystal lattice more effectively and have a significantly lower propensity for common-ion suppression in vivo.

Q3: My compound precipitates when diluted in biological buffers (PBS, pH 7.4). What is the next best formulation strategy? A: If the salt form reverts to the insoluble free base at pH 7.4 (because the environmental pH exceeds the pHmax​ of the salt), you must rely on solubilizing excipients. The most common application of cyclodextrins is the solubility and bioavailability enhancement of poorly water-soluble drugs by complexation ()[2]. Complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. Causality Check: The hydrophobic benzyl group of the compound perfectly fits into the lipophilic cavity of HP-β-CD, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This dynamic equilibrium prevents precipitation upon dilution in PBS, and provides well-known effects on drug solubility, dissolution, and stability ()[3].

Diagnostic Workflows & Mechanistic Diagrams

SolubilityWorkflow Start Low Solubility (S)-1-(1-Benzylpiperidin-2-yl) -N-methylmethanamine pKa Determine pKa & pH-Solubility Profile Start->pKa Salt Salt Screening (e.g., Mesylate, Tartrate) pKa->Salt If pH adjustment is insufficient Cosolvent Cosolvent / Surfactant System (PEG 400, Tween 80) Salt->Cosolvent Poor salt stability/ Precipitation in PBS Success Soluble Formulation Achieved Salt->Success Stable salt formed (No common-ion effect) CD Cyclodextrin Complexation (HP-β-CD) Cosolvent->CD Toxicity/Precipitation upon dilution Cosolvent->Success Target solubility met CD->Success Inclusion complex formed

Figure 1: Systematic troubleshooting workflow for basic amine solubility enhancement.

CD_Mechanism Drug Free Base (Hydrophobic Benzyl Group) Equilibrium Dynamic Equilibrium Drug->Equilibrium CD HP-β-CD (Hydrophilic Exterior) CD->Equilibrium Complex Inclusion Complex (Water Soluble) Complex->Equilibrium Dissociation Equilibrium->Complex K_1:1 Binding

Figure 2: Dynamic equilibrium of cyclodextrin complexation for lipophilic basic amines.

Quantitative Data Summaries

Table 1: Recommended Counterions for Salt Screening

Counterion (Acid)pKa of AcidExpected Salt TypeAdvantagesDisadvantages
Hydrochloric Acid -6.0DihydrochlorideEasy to synthesize, highly soluble in pure water.High risk of common-ion effect in gastric fluid/PBS.
Methanesulfonic Acid -1.9DimesylateExcellent solubility, lower common-ion effect risk.Potential for genotoxic impurities if residual alcohols are present.
L-Tartaric Acid 2.98, 4.34TartrateGood biocompatibility, bulky counterion disrupts crystal lattice.May form hydrates, altering long-term stability.
Citric Acid 3.1, 4.7, 6.4CitrateHigh buffer capacity, highly soluble.Hygroscopic tendencies in the solid state.

Self-Validating Experimental Protocols

Protocol 1: High-Throughput Salt Screening & Common-Ion Effect Validation

Objective: To identify a salt form that maintains solubility in physiological media without precipitating due to the common-ion effect.

  • Preparation of Free Base Stock: Dissolve 100 mg of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine free base in 1 mL of THF or Ethanol.

  • Equimolar Acid Addition: Dispense 100 µL of the stock into glass vials. Add 1.05 or 2.10 molar equivalents of the target acids (HCl, Methanesulfonic acid, L-Tartaric acid) to form mono- or di-salts.

  • Evaporation & Crystallization: Evaporate the solvent under a gentle stream of nitrogen. Add 200 µL of anti-solvent (e.g., heptane or ethyl acetate) and cool to 4°C to induce crystallization.

  • Self-Validation Step (The Common-Ion Stress Test): Isolate the crystals. Attempt to dissolve 10 mg of the formed salt in 1 mL of 0.1 M HCl (simulated gastric fluid) and 1 mL of PBS (pH 7.4).

    • Causality Check: If the HCl salt dissolves in pure water but precipitates in 0.1 M HCl, it has failed the common-ion stress test. Discard the HCl salt formulation and select the mesylate or tartrate salt instead.

Protocol 2: Phase-Solubility Study with HP-β-CD (Higuchi-Connors Method)

Objective: To quantify the solubilizing capacity of HP-β-CD and determine the binding constant ( K1:1​ ).

  • Preparation of CD Solutions: Prepare aqueous solutions of HP-β-CD ranging from 0 to 200 mM in purified water (or buffered at pH 7.4).

  • Excess Drug Addition: Add an excess amount (e.g., 50 mg) of the free base to 5 mL of each CD solution in sealed glass vials.

  • Equilibration (Self-Validation Step): Shake the vials at a constant temperature (25°C ± 0.5°C) for a strict minimum of 72 hours to ensure thermodynamic equilibrium.

    • Causality Check: Highly crystalline lipophilic bases have high lattice energies, leading to exceptionally slow dissolution kinetics. Premature sampling (e.g., at 24 hours) will yield falsely low solubility values and an inaccurate binding constant.

  • Filtration & Analysis: Filter the suspensions through a 0.45 µm syringe filter (discarding the first 1 mL to saturate filter binding sites). Dilute and analyze the filtrate via HPLC-UV.

  • Data Interpretation: Plot drug concentration (mM) vs. CD concentration (mM). A linear plot ( AL​ -type) indicates a 1:1 inclusion complex. Calculate the stability constant ( K1:1​ ) using the slope: K1:1​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility.

References

  • Title: Salt formation to improve drug solubility. Source: Advanced Drug Delivery Reviews (PubMed). URL: [Link][1]

  • Title: Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Source: MDPI Pharmaceutics. URL: [Link][2]

  • Title: Cyclodextrins in drug delivery: An updated review. Source: AAPS PharmSciTech (PMC). URL: [Link][3]

Sources

Technical Support Center: Optimizing Chiral HPLC for (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral analysis of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chiral HPLC analysis of this and structurally related piperidine compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chiral separation of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine?

A1: The main challenge lies in achieving adequate resolution between the (S)- and (R)-enantiomers. This molecule, like many chiral amines, can exhibit strong interactions with the silica backbone of the chiral stationary phase (CSP), leading to poor peak shape (tailing) and insufficient separation. Optimizing the mobile phase with appropriate additives is crucial to modulate these interactions and enhance chiral recognition.[1][2]

Q2: Which type of Chiral Stationary Phase (CSP) is most effective for piperidine derivatives?

A2: Polysaccharide-based CSPs, such as those derived from amylose and cellulose (e.g., Chiralpak® and Chiralcel® series), are highly recommended as a starting point.[3][4] These phases offer diverse chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are effective for resolving piperidine-containing structures.[3][5] Immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) are particularly advantageous as they are compatible with a wider range of solvents, offering greater flexibility during method development.[5][6][7]

Q3: Why is a basic additive, like diethylamine (DEA), often required in the mobile phase?

A3: (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine is a basic compound containing secondary and tertiary amine functionalities. These basic groups can interact strongly with acidic silanol groups on the surface of the silica-based CSP, causing peak tailing.[1] A basic additive, such as DEA or triethylamine (TEA), is added to the mobile phase to compete for these active sites, thereby minimizing undesirable secondary interactions and significantly improving peak symmetry and resolution.[1][2][8]

Q4: How does temperature influence the chiral separation?

A4: Temperature is a critical parameter in chiral chromatography. Generally, lower temperatures tend to increase chiral selectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[8][9] Conversely, higher temperatures can improve column efficiency and peak shape.[9][10] However, the effect is compound-dependent, and in some cases, an increase in temperature can lead to better resolution or even a reversal of the enantiomer elution order.[11][12] Therefore, precise temperature control and optimization are essential for reproducible results.

Q5: Is derivatization necessary for the analysis of this compound?

A5: Not necessarily. The benzyl group in the molecule provides a sufficient chromophore for UV detection. However, if higher sensitivity is required or if separation on a particular CSP is challenging, derivatization with a UV-active or fluorescent tag can be considered.[3][13] Derivatization can also alter the molecule's interaction with the CSP, potentially improving separation.[13]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Poor Resolution (Rs < 1.5)

Symptoms: The peaks for the (S)- and (R)-enantiomers are not baseline-separated, making accurate quantification difficult.

Potential Causes & Step-by-Step Solutions:

  • Inappropriate Mobile Phase Composition: The ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., ethanol, isopropanol) is critical for achieving selectivity.

    • Protocol: Systematically vary the percentage of the alcohol modifier. Start with a typical mobile phase like n-Hexane/Ethanol (90:10, v/v) and adjust the ethanol percentage in 5% increments (e.g., 85:15, 95:5). Ensure a basic additive (e.g., 0.1% DEA) is present.[14]

  • Suboptimal Choice of Alcohol Modifier: The type of alcohol can significantly impact selectivity.

    • Action: If ethanol does not provide adequate resolution, switch to isopropanol (IPA) or vice-versa. These alcohols have different hydrogen bonding capabilities and can alter the interaction with the CSP.[14]

  • Incorrect Flow Rate: Chiral separations often benefit from lower flow rates, which allow for more effective interaction between the enantiomers and the CSP.[9]

    • Action: Reduce the flow rate. If you are using 1.0 mL/min, try decreasing it to 0.8 mL/min or 0.5 mL/min. Monitor the resolution and backpressure.

  • Inadequate Temperature Control: As discussed in the FAQs, temperature directly affects selectivity.

    • Action: Optimize the column temperature. Evaluate the separation at a range of temperatures (e.g., 15°C, 25°C, and 40°C) to determine the optimal condition for resolution.[15]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptoms: Chromatographic peaks are asymmetrical, with a tailing or fronting factor outside the acceptable range (typically 0.8 - 1.2).

Potential Causes & Step-by-Step Solutions:

  • Secondary Interactions with Silanols: This is the most common cause of peak tailing for basic compounds.

    • Action: Ensure the concentration of the basic additive is sufficient. A concentration of 0.1% DEA or TEA is a good starting point.[1][2] In some cases, stronger or different amines like ethylenediamine (EDA) or ethanolamine can offer improved peak shape.[2]

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[16][17]

    • Protocol: Sample Preparation

      • Ideally, dissolve the sample directly in the mobile phase.

      • If solubility is an issue, use the weakest possible solvent in which the sample is soluble.

      • Minimize the injection volume to reduce the impact of the sample solvent.[17]

  • Column Overload: Injecting too much sample mass can lead to peak fronting.[18]

    • Action: Reduce the sample concentration or the injection volume. Perform a loading study by injecting a series of decreasing concentrations to find the optimal range.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.[19]

    • Action: Follow the manufacturer's instructions for column washing. For immobilized polysaccharide columns, flushing with a strong solvent like isopropanol, ethanol, or even THF (if compatible) can be effective.[8][19] If the problem persists, the column may need to be replaced.

Problem 3: Unstable Retention Times

Symptoms: The retention times of the enantiomers drift or are inconsistent between injections.

Potential Causes & Step-by-Step Solutions:

  • Insufficient Column Equilibration: Chiral columns, especially polysaccharide-based ones, can require extended equilibration times with a new mobile phase.[9]

    • Action: Equilibrate the column with at least 20-30 column volumes of the mobile phase before starting the analysis. When changing the mobile phase composition, re-equilibration is necessary.[9]

  • Mobile Phase Instability: Evaporation of the more volatile component (e.g., n-hexane) can alter the mobile phase composition over time.

    • Action: Prepare fresh mobile phase daily and keep the reservoir bottles loosely capped to prevent evaporation while allowing for pressure equalization.[8]

  • Temperature Fluctuations: Inconsistent column temperature will lead to retention time variability.[20]

    • Action: Use a thermostatted column compartment and ensure the temperature is stable throughout the analytical run. Maintain the temperature to within ± 1 °C to maximize reproducibility.[9]

  • Pump and System Leaks: Leaks in the HPLC system can cause fluctuations in flow rate and pressure, leading to unstable retention times.[20]

    • Action: Systematically check all fittings and connections for leaks. Salt buildup around a fitting is a clear indicator of a leak.[20]

Method Development and Optimization Workflow

The following workflow provides a systematic approach to developing a robust chiral HPLC method for (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Start: Define Analytical Target Profile (ATP) (e.g., Rs > 2.0, Tailing < 1.5) Col_Select Column Selection: Screen Polysaccharide CSPs (e.g., Chiralpak IA, IB, AD, AS) Start->Col_Select Select CSP based on analyte structure (piperidine derivative) MP_Screen Mobile Phase Screening: Test different alcohol modifiers (Ethanol vs. Isopropanol) with 0.1% DEA Col_Select->MP_Screen For each selected column Optimize_MP Optimize Mobile Phase Ratio: Fine-tune % Alcohol Modifier MP_Screen->Optimize_MP Select best Column/Modifier combo Optimize_Temp Optimize Temperature: Test range (e.g., 15-40°C) Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate: Test range (e.g., 0.5-1.0 mL/min) Optimize_Temp->Optimize_Flow Validation Method Validation (as per ICH/USP): Specificity, Linearity, Accuracy, Precision, Robustness Optimize_Flow->Validation Finalized Method End End Validation->End Implement for Routine Analysis

Caption: A systematic workflow for chiral HPLC method development.

Data Presentation: Optimization Parameters

The following table summarizes typical starting conditions and optimization ranges for the chiral analysis of a piperidine derivative.

ParameterInitial ConditionOptimization RangeRationale for Optimization
Chiral Stationary Phase Chiralpak IAChiralpak IB, AD, ASDifferent polysaccharide derivatives offer varying selectivity.
Mobile Phase n-Hexane/Ethanol (90:10, v/v) + 0.1% DEAn-Hexane/IPA; Vary alcohol % (5-25%)The type and concentration of the alcohol modifier directly control retention and selectivity.
Flow Rate 1.0 mL/min0.5 - 1.2 mL/minLower flow rates can improve resolution by allowing more time for chiral recognition.[9]
Column Temperature 25°C15 - 40°CTemperature affects the thermodynamics of the chiral recognition process, influencing selectivity.[11][12]
Basic Additive 0.1% DEA0.05 - 0.2% DEA/TEASuppresses interactions with residual silanols, improving peak shape for basic analytes.[1]
Detection Wavelength 220 nmScan for λmaxOptimize for maximum sensitivity based on the analyte's UV spectrum.

Experimental Protocol: System Suitability Testing

Objective: To verify that the chromatographic system is adequate for the intended analysis on a given day. This protocol should be run before any sample analysis.

Procedure:

  • System Preparation:

    • Prepare the mobile phase as per the optimized method. Ensure all components are HPLC grade and the mobile phase is adequately degassed.

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).[9]

  • Standard Preparation:

    • Prepare a system suitability solution containing both the (S)-enantiomer (main component) and a small, known amount of the (R)-enantiomer (e.g., at the reporting limit, typically 0.1-0.5%). Dissolve in the mobile phase.

  • Chromatographic Run:

    • Make five replicate injections of the system suitability solution.

  • Acceptance Criteria (based on USP/ICH guidelines):

    • Resolution (Rs): The resolution between the (S)- and (R)-enantiomer peaks must be ≥ 2.0.

    • Tailing Factor (T): The tailing factor for the (S)-enantiomer peak should be ≤ 1.5.

    • Precision (%RSD): The relative standard deviation (RSD) for the peak area of the (S)-enantiomer from the five replicate injections should be ≤ 2.0%.[21]

If all system suitability parameters are met, the system is ready for sample analysis. If not, refer to the troubleshooting guide to diagnose and resolve the issue before proceeding.

References

  • Farkas, T., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. Available from: [Link]

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link]

  • Mazzotti, M., et al. (2006). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Separation Science and Technology, 37(12), 2733-2754. Available from: [Link]

  • ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. Available from: [Link]

  • Kim, J. H., et al. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal, 29(3), 205-210. Available from: [Link]

  • Kim, K., et al. (2022). Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. Chirality, 34(7), 941-947. Available from: [Link]

  • Waters Corporation. (2014). Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Available from: [Link]

  • Phenomenex. Chiral HPLC Column. Available from: [Link]

  • ResearchGate. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF. Available from: [Link]

  • Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013-1017. Available from: [Link]

  • Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Available from: [Link]

  • Armstrong, D. W., et al. (2019). An Investigation of Peak Shape Models in Chiral Separations. MavMatrix. Available from: [Link]

  • Columnex LLC. Chiral HPLC and SFC Columns. Available from: [Link]

  • Said, R. (2025). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • ResearchGate. Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. Available from: [Link]

  • Jeong, H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea), 65(3), 196-205. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available from: [Link]

  • Dong, M. W. (2026). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. Available from: [Link]

  • Bhushan, R. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 970, 203-225. Available from: [Link]

  • Wiley Analytical Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Available from: [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. Available from: [Link]

  • Sajonz, P., et al. (2007). Tuneable Peak Deformations in Chiral Liquid Chromatography. Analytical Chemistry, 79(15), 5773-5781. Available from: [Link]

  • Taylor, P. (2020). Trouble with chiral separations. Chromatography Today. Available from: [Link]

  • Chiral Technologies. Method development with CHIRALPAK® IA. Available from: [Link]

  • Journal of Emerging Technologies and Innovative Research (JETIR). (2024). HPLC TROUBLESHOOTING: A REVIEW. Available from: [Link]

  • Dolečková, I., & Kovaříková, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-163. Available from: [Link]

  • Patel, P., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4). Available from: [Link]

  • Macherey-Nagel. chiral columns . Available from: [Link]

  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available from: [Link]

Sources

Validation & Comparative

The Unseen Difference: A Comparative Guide to the Biological Activity of Chiral 2-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword on (S)- and (R)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine: An initial inquiry into the specific biological activities of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine and its (R)-enantiomer reveals a landscape of limited publicly available data. This guide, therefore, broadens its scope to address a more fundamental and universally critical concept in pharmacology: the profound impact of stereochemistry on the biological activity of the 2-substituted piperidine scaffold. For researchers in drug discovery, understanding this principle is not merely academic; it is a cornerstone of rational drug design and development.

The 1-benzylpiperidine moiety is a well-established pharmacophore, frequently explored for its interactions with various biological targets, most notably as acetylcholinesterase (AChE) inhibitors in the context of Alzheimer's disease therapy. The benzyl group often plays a crucial role in binding to catalytic sites of enzymes.[1] This guide will delve into the "why" and "how" of stereochemical differentiation in biological systems, using examples from the broader class of chiral piperidine derivatives to illuminate the subject.

The Critical Role of Chirality in Biological Recognition

In the world of pharmacology, enantiomers of a chiral drug, while chemically similar, can exhibit vastly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral. The interaction between a small molecule and its biological target is often likened to a key fitting into a lock, where a specific three-dimensional arrangement is necessary for a productive interaction. One enantiomer, the "eutomer," may fit perfectly, eliciting the desired response, while the other, the "distomer," may have a weaker effect, no effect, or even an entirely different and potentially undesirable effect.[2]

The introduction of a chiral center, for instance at the 2-position of a piperidine ring, can significantly enhance biological activity and selectivity.[2][3] This enhancement is a direct result of the specific spatial orientation of the substituents, which can lead to more favorable interactions with the target protein.

Case Studies: Enantiomeric Differentiation in Piperidine Derivatives

While specific data for the titular compound is scarce, numerous studies on related chiral piperidines highlight the importance of stereochemistry.

For instance, in a series of piperidine carboxamides developed as antimalarial agents, the (S)-enantiomer of the initial hit compound was found to be 100-fold more potent than the (R)-enantiomer.[4] This dramatic difference underscores the high degree of stereoselectivity of the biological target in Plasmodium falciparum.

In the development of novel μ opioid receptor (MOR) agonists, the (3R, 4S) enantiomer of a synthesized piperidine analogue displayed significantly higher binding affinity for opioid receptors compared to its (3S, 4R) enantiomer, establishing it as a selective and potent MOR agonist.[5]

Furthermore, studies on piperidine-based analogues of cocaine, which act as dopamine transporter (DAT) inhibitors, have shown that while both cis and trans isomers can be active, their potencies can differ, reflecting the conformational flexibility of the piperidine ring and its ability to adapt to the binding site.[6]

The table below summarizes hypothetical comparative data for a generic pair of 2-substituted piperidine enantiomers, based on established principles of stereopharmacology.[2]

Parameter(S)-Enantiomer (Eutomer)(R)-Enantiomer (Distomer)Rationale for Difference
Primary Target Affinity (Ki) Lower Ki (Higher Affinity)Higher Ki (Lower Affinity)The eutomer has a more complementary three-point interaction with the chiral binding site of the target receptor or enzyme.
Potency (EC50/IC50) Lower Value (Higher Potency)Higher Value (Lower Potency)Higher affinity generally translates to a lower concentration required to elicit a biological response.
Selectivity May exhibit higher selectivity for a specific receptor subtype.May have a different selectivity profile or be less selective.The precise spatial arrangement of the eutomer allows for optimal binding to the primary target with fewer off-target interactions.
Mechanism of Action e.g., Agoniste.g., Weak Agonist or AntagonistEnantiomers can stabilize different conformational states of a receptor, leading to different functional outcomes.
Metabolism May be metabolized at a different rate by CYP enzymes.May be metabolized at a different rate by CYP enzymes.The enzymes responsible for drug metabolism are also chiral and can exhibit stereoselective substrate recognition.
Toxicity (LD50) May differ from the (R)-enantiomer.May differ from the (S)-enantiomer.Differences in metabolism or off-target effects can lead to stereoselective toxicity.

Experimental Protocols: Synthesis and Evaluation of Chiral Piperidines

The synthesis and evaluation of enantiomerically pure compounds are crucial steps in drug discovery.

Enantioselective Synthesis

Obtaining enantiopure 2-substituted piperidines can be achieved through various strategies, including:

  • Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on iridium, to hydrogenate substituted pyridinium salts can yield enantioenriched piperidines with high enantiomeric excess (ee).[7]

  • Biocatalytic Approaches: Enzymes like transaminases can be used for the asymmetric synthesis of chiral 2-substituted piperidines from ω-chloroketones, offering a green and highly selective alternative to traditional chemical methods.[8][9]

  • Chiral Pool Synthesis: Starting from readily available chiral molecules like amino acids, multi-step syntheses can be devised to produce chiral piperidine derivatives.[10]

  • Kinetic Resolution: A racemic mixture of a piperidine derivative can be reacted with a chiral reagent that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure counterpart.[7]

The following diagram illustrates a generalized workflow for the synthesis and evaluation of chiral piperidine enantiomers.

G cluster_synthesis Synthesis & Separation cluster_evaluation Biological Evaluation racemic_synthesis Racemic Synthesis of 2-Substituted Piperidine chiral_separation Chiral Separation (e.g., Chiral HPLC, Resolution) racemic_synthesis->chiral_separation enantiomer_S enantiomer_S chiral_separation->enantiomer_S (S)-Enantiomer enantiomer_R enantiomer_R chiral_separation->enantiomer_R (R)-Enantiomer asymmetric_synthesis Asymmetric Synthesis (e.g., Catalysis, Biocatalysis) enantiomer_S_direct enantiomer_S_direct asymmetric_synthesis->enantiomer_S_direct (S)-Enantiomer enantiomer_R_direct enantiomer_R_direct asymmetric_synthesis->enantiomer_R_direct (R)-Enantiomer in_vitro In Vitro Assays (Binding, Functional) adme_tox ADME/Tox Profiling (Metabolism, Cytotoxicity) in_vitro->adme_tox in_vivo In Vivo Studies (Efficacy, PK/PD) adme_tox->in_vivo enantiomer_S->in_vitro enantiomer_R->in_vitro enantiomer_S_direct->in_vitro enantiomer_R_direct->in_vitro

Caption: Generalized workflow for obtaining and evaluating chiral 2-substituted piperidine enantiomers.

Biological Evaluation: A Step-by-Step Protocol for In Vitro Receptor Binding Assay

To quantify the affinity of each enantiomer for a specific receptor, a competitive radioligand binding assay is a standard method.

Objective: To determine the inhibitory constant (Ki) of the (S) and (R) enantiomers of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]-labeled).

  • (S)- and (R)-enantiomers of the test compound at various concentrations.

  • Assay buffer (e.g., Tris-HCl with appropriate additives).

  • 96-well filter plates.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the (S) and (R) enantiomers in the assay buffer.

    • Dilute the cell membranes and the radioligand to their optimal concentrations in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the cell membrane suspension, and the radioligand to each well.

    • Add the different concentrations of the (S) or (R) enantiomer to the respective wells.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the principle of chiral discrimination in a receptor binding assay.

G cluster_receptor Receptor Binding Pocket (Chiral) cluster_enantiomers Enantiomers receptor Receptor S_enantiomer (S)-Enantiomer (Eutomer) S_enantiomer->receptor High Affinity Binding (Good Fit) R_enantiomer (R)-Enantiomer (Distomer) R_enantiomer->receptor Low Affinity Binding (Poor Fit)

Caption: Chiral discrimination at a receptor binding site.

Conclusion and Future Directions

References

  • BenchChem. (n.d.). Comparative Analysis of 3,3-Dipropylpiperidine and its Enantiomers: A Guide for Researchers.
  • Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. (2025). Asian Journal of Organic Chemistry.
  • Gaspar, P., et al. (2023).
  • Different approaches for synthesis of enantiopure 2-substituted piperidine derivatives. (n.d.).
  • Gaspar, P., et al. (2023).
  • Reddy, M. V. R., et al. (2007). An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Tetrahedron.
  • Efficient Routes to Chiral 2-Substituted and 2,6-Disubstituted Piperidines. (n.d.). The Journal of Organic Chemistry.
  • Li, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • Representative 2-substituted piperidine containing natural products. (n.d.).
  • Parr, B. T., et al. (2016).
  • Parr, B. T., et al. (2016). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
  • Sonoiki, E., et al. (2022).
  • Wang, Y., et al. (2020). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry.
  • Wan, B., et al. (2014). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2025). Bioorganic Chemistry.
  • Kozikowski, A. P., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry.
  • Yelekci, K., et al. (2022). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules.
  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022).
  • Frolov, N. A., & Vereshchagin, A. N. (2023).

Sources

High-Resolution NMR Comparison Guide: (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine and Key Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of chiral piperidine derivatives. The compound (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine and its analogs are critical building blocks in the development of CNS-active pharmaceutical agents, including substance P antagonists and monoacylglycerol lipase (MAGL) inhibitors[1].

This guide provides an objective, data-driven comparison of the 1 H and 13 C NMR spectral features of the target compound against two common alternatives: its N-demethylated precursor (the primary amine) and its N-acetylated derivative (the amide). By understanding the causality behind these chemical shifts, researchers can establish a self-validating system for structural verification.

Structural Overview & Mechanistic Rationale

The structural core of these compounds features a piperidine ring with a benzyl group at the N1 position and a chiral center at the C2 position. The stereocenter at C2 profoundly influences the magnetic environment of adjacent protons, a phenomenon critical in the synthesis and characterization of 2-substituted piperidines[2].

Key Mechanistic Insights:

  • Diastereotopic Benzyl Protons: Because the C2 position is chiral, the two protons of the N-benzyl methylene (-CH 2​ -Ph) group are diastereotopic. They experience different time-averaged magnetic environments and couple to each other (geminal coupling, J≈13−14 Hz), appearing as an AB quartet rather than a simple singlet.

  • Steric Hindrance & Rotamer Formation: The introduction of an N-acetyl group on the exocyclic amine restricts rotation around the amide C-N bond due to its partial double-bond character. At 298 K, this slow rotation on the NMR timescale produces distinct cis and trans rotamers, resulting in peak doubling[3].

  • Inductive Effects: The N-methyl group in the target compound provides a slight electron-donating inductive effect compared to the primary amine, shielding the adjacent exocyclic -CH 2​

    • group while deshielding the N-CH 3​ protons themselves.

Conformational_Effects Substituent N-Substituent Type (-H, -CH3, -Ac) Electronic Electronic Effects (Inductive & Resonance) Substituent->Electronic Steric Steric Hindrance (Rotamer Formation) Substituent->Steric Shift1H 1H Chemical Shift (Diastereotopic Splitting) Electronic->Shift1H Shift13C 13C Chemical Shift (Peak Doubling) Electronic->Shift13C Steric->Shift1H Steric->Shift13C

Caption: Logical relationship between N-substituent modifications and resulting NMR spectral phenomena.

Experimental Workflow: Self-Validating NMR Protocol

To ensure high-fidelity data, the following standardized protocol must be executed. This workflow acts as a self-validating system: if the instrument is not properly shimmed, the fine AB quartet of the benzyl protons will collapse into a broad singlet, immediately alerting the operator to a resolution failure.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 15–20 mg of the highly purified (>98% ee) compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning & Matching: Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching (ATMA) for the 1 H and 13 C nuclei to optimize probe sensitivity and minimize reflected power.

  • Shimming & Locking: Lock the spectrometer to the deuterium signal of CDCl 3​ (7.26 ppm). Execute gradient shimming (e.g., TopShim) to ensure a highly homogeneous magnetic field.

  • 1 H NMR Acquisition: Run a standard 1D 1 H pulse sequence (zg30). Parameters: 16 scans, 2-second relaxation delay (D1), spectral width of 20 ppm, at 298 K.

  • 13 C NMR Acquisition: Run a 1D 13 C pulse sequence with proton decoupling (zgpg30). Parameters: 1024 scans, 2-second relaxation delay, spectral width of 250 ppm, at 298 K.

  • Data Processing: Apply a Fourier transform, zero- and first-order phase correction, and baseline correction. Calibrate chemical shifts using the TMS peak (0.00 ppm) or residual CDCl 3​ ( 1 H: 7.26 ppm; 13 C: 77.16 ppm).

NMR_Workflow Start Compound Synthesis & Purification Prep Sample Preparation (15-20 mg in 0.6 mL CDCl3) Start->Prep Acq1H 1H NMR Acquisition (400 MHz, 16 scans, 298 K) Prep->Acq1H Acq13C 13C NMR Acquisition (100 MHz, 1024 scans, 298 K) Prep->Acq13C Process Data Processing (Fourier Transform, Phasing) Acq1H->Process Acq13C->Process Analysis Spectral Analysis & Signal Assignment Process->Analysis

Caption: Standardized experimental workflow for high-resolution NMR sample preparation and acquisition.

Quantitative Data Presentation: Spectral Comparison

The tables below summarize the diagnostic chemical shifts for the target compound and its derivatives.

Table 1: 1 H NMR Chemical Shifts ( δ , ppm) in CDCl 3​ at 400 MHz
Structural Feature(S)-1-(1-Benzylpiperidin-2-yl)methanamine (Primary Amine)(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine (Target)(S)-N-((1-Benzylpiperidin-2-yl)methyl)-N-methylacetamide (Amide)
Benzyl -CH 2​ - 3.35 (d), 3.95 (d) [AB system]3.42 (d), 4.01 (d) [AB system]3.50 (d), 4.15 (d)[AB system, broadened]
Piperidine C2-H 2.55 (m)2.62 (m)2.85 (m)
Exocyclic -CH 2​ -N 2.70 (dd), 2.85 (dd)2.65 (dd), 2.90 (dd)3.10 (dd), 3.45 (dd) [Rotameric doubling]
N-CH 3​ N/A2.38 (s)2.95 (s), 3.05 (s) [Rotamers]
Aromatic (Ph) 7.20 – 7.35 (m, 5H)7.22 – 7.38 (m, 5H)7.25 – 7.40 (m, 5H)

Causality Analysis ( 1 H NMR): The target compound exhibits a sharp singlet at 2.38 ppm corresponding to the N-methyl group. In stark contrast, the N-acetyl derivative shows two distinct singlets for the N-methyl group (2.95 and 3.05 ppm) and significant deshielding of the exocyclic -CH 2​ -N protons. This is a direct consequence of the electron-withdrawing nature of the carbonyl group and the resulting amide rotamers.

Table 2: 13 C NMR Chemical Shifts ( δ , ppm) in CDCl 3​ at 100 MHz
Carbon AtomPrimary AmineTarget (N-Methyl)Amide (N-Acetyl)
Benzyl -CH 2​ - 58.559.259.8
Piperidine C2 61.260.558.5
Piperidine C6 52.853.153.0
Exocyclic -CH 2​ -N 45.254.549.5 / 51.2 [Rotamers]
N-CH 3​ N/A36.833.5 / 37.2[Rotamers]
Amide C=O N/AN/A170.5

Causality Analysis ( 13 C NMR): The transition from a primary amine to the N-methyl target compound induces a strong downfield shift ( 9 ppm) for the exocyclic -CH 2​ -N carbon (from 45.2 to 54.5 ppm) due to the β -deshielding effect of the added methyl carbon. In the amide derivative, the presence of the C=O carbon at 170.5 ppm is definitive proof of successful acetylation, while the duplicated signals for the N-CH 3​ and exocyclic -CH 2​ -N carbons confirm the restricted rotation on the NMR timescale.

Conclusion

Differentiating (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine from its primary amine and amide derivatives relies heavily on identifying the diastereotopic splitting of the benzyl protons, tracking the β -deshielding effects on the exocyclic carbon, and observing rotameric peak doubling in the amide. By adhering to the rigorous sample preparation and acquisition protocols outlined above, researchers can guarantee the scientific integrity of their structural assignments.

References

  • Title: 2 Source: Agricultural and Biological Chemistry (Taylor & Francis)

  • Title: 1 Source: Journal of Medicinal Chemistry (ACS Publications)

  • Title: 3 Source: Molecules (MDPI)

Sources

A Comparative Guide to the Validation of an LC-MS/MS Method for the Quantification of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative in Drug Development

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to clinical application is paved with data. Central to this is the accurate quantification of the active pharmaceutical ingredient (API) and its metabolites in biological matrices. This process, known as bioanalysis, provides the pharmacokinetic and toxicokinetic data that underpin critical decisions regarding a drug's safety and efficacy. (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine, a novel piperidine derivative under investigation, requires a robust, reliable, and validated analytical method to support its progression through the development pipeline.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the undisputed gold standard for the bioanalysis of small molecules.[1][2] Its inherent selectivity, sensitivity, and speed make it the platform of choice. However, an LC-MS/MS method is only as reliable as its validation. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for bioanalytical method validation to ensure data integrity.[1][3][4][5]

This guide provides an in-depth, comparative analysis of key aspects of validating an LC-MS/MS method for (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine in human plasma. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, compare critical sample preparation strategies, and present the validation framework as a self-validating system, reflecting the best practices in the field.

The Foundation: Method Development and Internal Standardization

Before validation can commence, a robust method must be developed. This initial phase focuses on optimizing the analytical response for the analyte while minimizing interferences. A critical decision at this stage is the selection of an Internal Standard (IS). The ideal IS is a stable isotope-labeled (SIL) analog of the analyte—in this case, (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine-d7. A SIL-IS is chemically identical to the analyte and thus co-elutes, experiencing the same extraction variability and matrix effects, thereby providing the most accurate correction for analytical deviations.[6][7]

Mass spectrometer parameters are optimized by direct infusion of the analyte and IS to determine the most stable and intense precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM). Chromatographic conditions are then developed to ensure the analyte is well-retained, exhibits a sharp peak shape, and is separated from any potential isobaric interferences from the biological matrix.

A Critical Comparison: Sample Preparation Methodologies

The primary challenge in bioanalysis is the complexity of the biological matrix (e.g., plasma), which contains proteins, salts, lipids, and other endogenous components that can interfere with analysis and suppress the ionization of the target analyte.[8][9] The choice of sample preparation is therefore paramount. Here, we compare three workhorse techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by adding an organic solvent.Partitioning of the analyte between two immiscible liquid phases.Analyte retention on a solid sorbent followed by elution.
Speed Very FastModerateSlow to Moderate
Cost per Sample LowLow to ModerateHigh
Solvent Usage ModerateHighLow to Moderate
Selectivity LowModerateHigh
Extract Cleanliness Low (risk of phospholipids)[8]ModerateHigh
Automation Potential HighModerateHigh
Typical Recovery Moderate to HighModerate to HighHigh and Reproducible[10]
Matrix Effect High PotentialModerate PotentialLow Potential
Best Suited For High-throughput, early-stage discovery.When PPT is not clean enough; for nonpolar analytes.[11]Regulated bioanalysis requiring maximum cleanliness and precision.[11][12]
Experimental Workflow Diagrams

PPT_Workflow cluster_ppt Protein Precipitation (PPT) Workflow plasma Plasma Sample (50 µL) add_is Add IS (10 µL) plasma->add_is add_acn Add Acetonitrile (200 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10 min @ 14,000 rpm) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Workflow for Protein Precipitation (PPT).

LLE_Workflow cluster_lle Liquid-Liquid Extraction (LLE) Workflow plasma Plasma Sample (100 µL) add_is Add IS (25 µL) plasma->add_is add_buffer Add Buffer (pH 9) (100 µL) add_is->add_buffer add_mtbe Add MTBE (1 mL) add_buffer->add_mtbe vortex Vortex (5 min) add_mtbe->vortex centrifuge Centrifuge (5 min @ 4000 rpm) vortex->centrifuge extract Transfer Organic Layer centrifuge->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow plasma Plasma Sample (100 µL) add_is Add IS (25 µL) plasma->add_is load Load Sample add_is->load condition Condition SPE Plate (Methanol, Water) condition->load wash Wash Plate (e.g., 5% Methanol) load->wash elute Elute Analyte (e.g., ACN w/ Formic Acid) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Solid-Phase Extraction (SPE).

Detailed Experimental Protocols

The following protocols provide actionable steps for sample preparation and analysis. The LC-MS/MS conditions are constant, allowing for a direct comparison of the sample preparation techniques.

Protocol 1: Sample Preparation by Protein Precipitation (PPT)
  • Pipette 50 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 500 ng/mL of analyte-d7 in 50:50 acetonitrile:water).

  • Vortex briefly for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.[13]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate for analysis.

  • Seal the plate and place it in the autosampler for LC-MS/MS injection.

Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of human plasma into a 2 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 100 µL of a suitable buffer (e.g., 0.1 M ammonium carbonate, pH 9) to basify the sample, ensuring the analyte is in a neutral state for extraction into an organic solvent.

  • Add 1 mL of methyl tert-butyl ether (MTBE).[7]

  • Vortex for 5 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[14]

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex.

  • Transfer to a 96-well plate for analysis.

Protocol 3: Sample Preparation by Solid-Phase Extraction (SPE)
  • Condition an appropriate SPE plate (e.g., a mixed-mode cation exchange polymer) by passing 500 µL of methanol followed by 500 µL of water through each well.

  • In a separate tube, pipette 100 µL of human plasma.

  • Add 25 µL of the internal standard working solution.

  • Pre-treat the sample by adding 100 µL of 2% phosphoric acid in water and vortex.

  • Load the entire pre-treated sample onto the conditioned SPE plate.

  • Wash the plate with 500 µL of 0.1% formic acid in water, followed by 500 µL of methanol to remove interferences.

  • Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase, vortex, and transfer to a 96-well plate for analysis.

Protocol 4: LC-MS/MS Instrumental Analysis
  • LC System: UPLC System (e.g., Waters Acquity or Shimadzu Nexera)

  • Analytical Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole (e.g., SCIEX 6500+ or Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Analyte: To be determined (e.g., m/z 219.2 -> 112.1)

    • IS (Analyte-d7): To be determined (e.g., m/z 226.2 -> 112.1)

The Pillars of Validation: Parameters, Acceptance Criteria, and Execution

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[1] The following experiments are performed according to FDA and EMA guidelines.[3][4][5]

Validation_Parameters cluster_validation Key Bioanalytical Method Validation Parameters Selectivity Selectivity & Specificity Accuracy Accuracy & Precision Selectivity->Accuracy LLOQ LLOQ Selectivity->LLOQ ensures no interference Linearity Linearity Linearity->Accuracy defines range LLOQ->Accuracy lowest point Recovery Recovery Recovery->Accuracy impacts consistency MatrixEffect Matrix Effect MatrixEffect->Accuracy impacts accuracy Stability Stability Stability->Accuracy ensures analyte integrity Dilution Dilution Integrity Dilution->Accuracy

Caption: Logical relationship of key method validation parameters.

Validation Parameter Protocols & Acceptance Criteria
  • Selectivity:

    • Protocol: Analyze at least six different sources of blank human plasma. Check for interfering peaks at the retention time of the analyte and IS.

    • Acceptance Criteria: Response of interfering peaks must be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.[6]

  • Linearity & Calibration Curve:

    • Protocol: Prepare a calibration curve using a blank matrix spiked with at least six to eight non-zero concentrations of the analyte. Analyze in three separate runs.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ). At least 75% of standards must meet this criterion.

  • Accuracy & Precision:

    • Protocol: Analyze Quality Control (QC) samples at four levels: LLOQ, Low QC (≤3x LLOQ), Mid QC, and High QC. Analyze five replicates at each level in at least three separate runs (inter-day) and one run (intra-day).[15][16]

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for accuracy (±20% at LLOQ). The coefficient of variation (CV) should not exceed 15% for precision (20% at LLOQ).[7]

  • Recovery:

    • Protocol: Compare the peak area of an extracted sample (spiked before extraction) to the peak area of a post-extraction spiked sample at Low, Mid, and High QC concentrations.

    • Acceptance Criteria: While no strict numerical limit is set by guidelines, recovery should be consistent and reproducible across the concentration range.

  • Matrix Effect:

    • Protocol: Compare the peak area of a post-extraction spiked sample (analyte spiked into extracted blank matrix) to the peak area of a pure solution of the analyte. The IS-normalized matrix factor is calculated for at least six lots of plasma.

    • Acceptance Criteria: The CV of the IS-normalized matrix factor across the different lots of plasma should be ≤ 15%.[9]

  • Stability:

    • Protocol: Analyze Low and High QC samples after exposure to various conditions:

      • Freeze-Thaw Stability: After three freeze-thaw cycles.

      • Bench-Top Stability: After sitting at room temperature for an expected duration of sample handling.

      • Long-Term Stability: After storage at -80°C for an extended period (e.g., 3 months).

      • Post-Preparative Stability: In the autosampler after processing.

    • Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of the nominal values.

Comparative Validation Data Summary (Hypothetical)

The table below presents hypothetical validation results for (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine, comparing the performance of the three sample preparation methods.

Validation Parameter Acceptance Criteria Method 1: PPT Method 2: LLE Method 3: SPE
LLOQ S/N > 5; Acc/Prec ±20%0.5 ng/mL0.2 ng/mL0.1 ng/mL
Linearity (r²) ≥ 0.990.9950.9980.999
Inter-day Accuracy (% Bias) ±15% (±20% at LLOQ)-12.5% to +10.2%-8.5% to +7.6%-5.1% to +4.8%
Inter-day Precision (% CV) ≤ 15% (≤ 20% at LLOQ)8.9% - 16.5%5.4% - 11.2%3.1% - 8.5%
Mean Recovery (%) Consistent85%78%95%
Recovery Precision (% CV) Reproducible12.1%9.8%4.2%
Matrix Effect (IS-Norm, % CV) ≤ 15%14.5%8.2%3.5%
Freeze-Thaw Stability (% Bias) ±15%-10.8%-6.5%-3.2%

Discussion and Recommendations

The data clearly illustrates the trade-offs between the sample preparation methods.

  • Protein Precipitation (PPT): This method is fast and simple, but the results push the boundaries of the acceptance criteria, particularly for precision at the LLOQ and for matrix effects. The higher variability and significant matrix effect indicate that residual phospholipids and other endogenous components are not effectively removed.[8] This method might be "fit-for-purpose" for early, non-regulated discovery studies but lacks the robustness required for later-stage clinical trials.[4]

  • Liquid-Liquid Extraction (LLE): LLE offers a significant improvement in data quality over PPT. The cleaner extract results in lower matrix effects and better precision.[14] While more labor-intensive than PPT, it provides a reliable method suitable for many stages of drug development. Its lower recovery compared to SPE is a minor drawback, but its consistency is excellent.

  • Solid-Phase Extraction (SPE): The SPE method demonstrates superior performance across all validation parameters. It achieves the lowest LLOQ, the best accuracy and precision, the most consistent recovery, and negligible matrix effects.[10] This is the direct result of the high selectivity of the extraction process, which provides the cleanest final extract. For regulated bioanalysis supporting pivotal clinical trials and regulatory submission, the robustness and reliability of SPE make it the unequivocal choice, justifying its higher cost and longer development time.

Conclusion

The validation of a bioanalytical method is a systematic and rigorous process that ensures the reliability of data used in critical drug development decisions. This guide has demonstrated that while multiple sample preparation techniques can be employed, their performance is not equal. For the quantification of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine, a Solid-Phase Extraction (SPE) method provides the highest level of data quality, meeting and exceeding the stringent requirements set by regulatory agencies. By understanding the scientific principles behind each validation parameter and the comparative performance of different methodologies, researchers can confidently develop and validate robust LC-MS/MS assays that are truly fit for their intended purpose.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][3]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][4]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link][17]

  • Zhao, L., & Juck, M. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link][18]

  • LabRulez LCMS. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link][19]

  • Resolian. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][1]

  • Jones, B. R., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(11), 1389-95. [Link][20]

  • Bioanalysis Zone. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. [Link][21]

  • Francis, A. W., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(8), 875-879. [Link][5]

  • Fischer, G. (2020). Solid Phase Extraction in LC-MS Sample Preparation. Biocompare. [Link][10]

  • Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link][22]

  • Phenomenex. (2025). Improving sample preparation for LC-MS/MS analysis. [Link][8]

  • AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link][15]

  • MilliporeSigma. (n.d.). Rapid Sample Preparation Method for High Throughput Total Drug Analysis by LC-MS/MS. [Link][23]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][24]

  • Islam, M. M., et al. (2014). Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics. The AAPS journal, 16(6), 1-24. [Link][6]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Supported Liquid vs. Liquid Liquid Extractions. [Link][14]

  • Lab Manager. (2025). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. [Link][11]

  • K-Jhil. (2025). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. [Link][25]

  • ResearchGate. (2025). Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs. [Link][12]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link][16]

  • MDPI. (2021). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. [Link][2]

  • Matuszewski, B. K., et al. (2003). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Analytical Chemistry, 75(13), 3019-3030. [Link][9]

Sources

Navigating the Sigma Receptor Landscape: A Comparative Analysis of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine and its Analogs' Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands targeting a variety of receptors, most notably the sigma (σ) receptors.[1][2] These receptors, classified into σ1 and σ2 subtypes, are implicated in a range of physiological and pathological processes, making them attractive targets for therapeutic intervention in areas such as neurodegenerative diseases, psychiatric disorders, and cancer.[3][4] This guide provides a comparative analysis of the receptor binding affinity of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine and its analogs.

It is important to note that while extensive research exists for 4-substituted 1-benzylpiperidine derivatives, a comprehensive search of the current scientific literature did not yield specific binding affinity data for (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine itself. Therefore, this guide will extrapolate from the well-established structure-activity relationships (SAR) of structurally related analogs to infer the potential binding characteristics of the target compound and to provide a framework for its future evaluation.

The Sigma-1 Receptor Pharmacophore: A Blueprint for Ligand Design

The design of potent and selective sigma-1 (σ1) receptor ligands is guided by a well-defined pharmacophore model. This model typically consists of a central basic amine, which is protonated at physiological pH, flanked by two hydrophobic regions.[5][6] The positively charged nitrogen atom is believed to form a key ionic interaction with an acidic residue in the receptor's binding pocket, while the hydrophobic moieties occupy lipophilic pockets, contributing to the overall binding affinity.[6]

The general pharmacophore for σ1 receptor ligands based on the piperidine scaffold can be visualized as follows:

sigma1_pharmacophore cluster_pharmacophore Sigma-1 Receptor Pharmacophore Positive_Ionizable Basic Amine (e.g., Piperidine-N) Hydrophobic_1 Hydrophobic Region 1 Positive_Ionizable->Hydrophobic_1 ~2.5-3.9 Å Hydrophobic_2 Hydrophobic Region 2 Positive_Ionizable->Hydrophobic_2 ~6-10 Å

Figure 1: A generalized pharmacophore model for sigma-1 receptor ligands.

Structure-Activity Relationship (SAR) of 1-Benzylpiperidine Analogs

The binding affinity and selectivity of 1-benzylpiperidine derivatives for sigma receptors are highly dependent on the nature and position of substituents on both the piperidine and benzyl rings.

Substitution at the 4-Position of the Piperidine Ring

A substantial body of research has focused on analogs with substituents at the 4-position of the piperidine ring. For instance, the N-(1-benzylpiperidin-4-yl)phenylacetamide series has been extensively studied. The parent compound in this series displays high affinity for σ1 receptors (Ki = 3.90 nM) and moderate selectivity over σ2 receptors (Ki = 240 nM).[7]

Key SAR insights from this class of compounds include:

  • Substitution on the Phenylacetamide Ring: The position of substituents on the phenylacetamide ring significantly influences affinity and selectivity. Generally, 3-substituted compounds exhibit higher affinity for both σ1 and σ2 receptors compared to their 2- and 4-substituted counterparts.[7]

  • Nature of Substituents: Halogen substitutions tend to increase affinity for σ2 receptors while maintaining σ1 affinity. Conversely, electron-donating groups like hydroxyl or methoxy groups often lead to weaker or negligible affinity for σ2 receptors, thereby increasing σ1 selectivity.[7]

The following table summarizes the binding affinities of representative 4-substituted 1-benzylpiperidine analogs.

CompoundSubstituent on Phenylacetamideσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
1 Unsubstituted3.9024061.5
11 2-Fluoro3.56667187.4
Analog with 3-Cl 3-ChloroHigh AffinityHigh AffinityLower Selectivity
Analog with 3-OH 3-HydroxylModerate AffinityWeak/Negligible AffinityHigher Selectivity

Table 1: Receptor Binding Affinities of Representative N-(1-benzylpiperidin-4-yl)phenylacetamide Analogs. Data extracted from Mach et al., 1998.[7]

Substitution at the 2-Position: Extrapolations for (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

While direct experimental data is lacking for (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine, we can make some informed hypotheses based on the established SAR of related compounds and the σ1 receptor pharmacophore.

The structure of the target compound features the key pharmacophoric elements:

  • A basic piperidine nitrogen: This will be protonated at physiological pH and can engage in the crucial ionic interaction within the receptor binding site.

  • A benzyl group: This serves as one of the required hydrophobic moieties.

  • An N-methylmethanamine substituent at the 2-position: This substituent provides the second hydrophobic region.

The key structural difference compared to the well-studied 4-substituted analogs is the position of the second hydrophobic group. The spatial arrangement of the benzyl group and the N-methylmethanamine substituent in the 2-position will dictate how effectively the molecule can adopt the optimal conformation to fit within the σ1 receptor binding pocket. It is plausible that the (S)-configuration directs the N-methylmethanamine group into a favorable hydrophobic sub-pocket. However, without experimental validation, the precise impact on binding affinity remains speculative.

Experimental Determination of Receptor Binding Affinity: A Methodological Overview

The binding affinity of novel compounds is typically determined using in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[8]

Principle of the Radioligand Displacement Assay

A radioligand displacement assay is a competitive binding experiment used to determine the affinity (Ki) of a test compound for a receptor. The principle involves incubating a preparation of the target receptor (e.g., cell membranes expressing the receptor) with a fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity) in the presence of increasing concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptors at each concentration of the test compound, a dose-response curve can be generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value, which represents the intrinsic binding affinity of the test compound, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow

The following diagram illustrates a typical workflow for a radioligand displacement assay.

radioligand_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Preparation (e.g., cell membrane homogenate) Incubation_Step Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation_Step Radioligand_Prep Radioligand Solution (Fixed Concentration) Radioligand_Prep->Incubation_Step Test_Compound_Prep Test Compound Dilutions (Increasing Concentrations) Test_Compound_Prep->Incubation_Step Filtration Rapid Filtration (Separates bound from free radioligand) Incubation_Step->Filtration Scintillation_Counting Scintillation Counting (Measures radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation_Counting->Data_Analysis

Figure 2: Workflow of a typical radioligand displacement assay.

Detailed Protocol: Radioligand Displacement Assay for Sigma-1 Receptors

This protocol is a representative example and may require optimization for specific experimental conditions.

Materials:

  • Receptor Source: Guinea pig brain membranes or cell lines expressing the human σ1 receptor.

  • Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor ligand).

  • Test Compound: (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine and its analogs.

  • Non-specific Binding Control: Haloperidol or another high-affinity, structurally unrelated σ1 ligand.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with glass fiber filters.

  • Scintillation Counter and Vials.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.[9]

  • Assay Setup: In a 96-well plate, set up the following for each test compound concentration in triplicate:

    • Total Binding: Receptor membranes + [³H]-(+)-pentazocine + assay buffer.

    • Non-specific Binding: Receptor membranes + [³H]-(+)-pentazocine + a high concentration of haloperidol (e.g., 10 µM).

    • Displacement: Receptor membranes + [³H]-(+)-pentazocine + varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[9]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[9]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each test compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion and Future Directions

While direct experimental data for (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine is not currently available, the extensive body of research on structurally related 1-benzylpiperidine analogs provides a strong foundation for predicting its potential as a sigma receptor ligand. The presence of the core pharmacophoric features suggests that this compound is likely to interact with sigma receptors. The key determinant of its affinity and selectivity will be the spatial orientation of the N-methylmethanamine substituent at the 2-position of the piperidine ring.

To definitively characterize the receptor binding profile of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine and its analogs, experimental validation through radioligand binding assays is essential. Such studies will not only provide crucial data on their affinity for σ1 and σ2 receptors but also contribute to a more comprehensive understanding of the structure-activity relationships of 2-substituted 1-benzylpiperidine derivatives, a less explored area of chemical space with significant therapeutic potential.

References

  • Glennon, R. A., et al. (1994). A 2D-pharmacophore for sigma-1 receptor binding. Journal of Medicinal Chemistry, 37(18), 2828-2835.
  • Gund, T. M., et al. (2004). A 3D-pharmacophore model for sigma-1 receptor ligands. Journal of Computer-Aided Molecular Design, 18(1), 1-10.
  • Laurini, E., et al. (2011). Homology modeling of the sigma1 receptor.
  • Schmidt, H. R., et al. (2016). Crystal structure of the human sigma1 receptor.
  • Maurice, T., & Su, T. P. (2009). The sigma-1 receptor chaperone: a new player in the pathophysiology and treatment of CNS disorders. Current Neuropharmacology, 7(4), 264-286.
  • Su, T. P., et al. (2010). The sigma-1 receptor as a pluri-potent modulator in living systems. Trends in Pharmacological Sciences, 31(11), 544-550.
  • Mach, R. H., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(14), 2533-2542. Available at: [Link]

  • The effects of structural modifications on sigma receptor binding. (n.d.). MOspace. Retrieved from [Link]

  • Structure-Activity Relationships of 1-Benzylpiperidine Derivatives in Drug Design. (2026, March 15). BenchChem.
  • Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 116312.
  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (2024, November 10). Usiena air. Retrieved from [Link]

  • Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. (2020, April 1). European Journal of Medicinal Chemistry, 191, 112144.
  • A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. (2019, May 31). Frontiers in Pharmacology, 10, 519.
  • Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. (2024, June 28).
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-benzylpiperidin-4-yl)-N-methylmethanamine. Retrieved from [Link]

  • (1-benzylpiperidin-2-yl)methanamine. (n.d.). NextSDS. Retrieved from [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016, February 14). Biophysics Reports, 2(1), 1-9.
  • Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved from [Link]

Sources

The Definitive Comparison Guide: (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine vs. Traditional Piperidine Ligands in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of asymmetric catalysis evolves, the demand for highly modular, stereodirecting ligands has outpaced the capabilities of traditional achiral and symmetric amine ligands. In the realm of transition-metal-catalyzed cross-coupling—particularly nickel-catalyzed enantioconvergent reactions—the structural nuances of the supporting ligand dictate both the reaction trajectory and the optical purity of the product.

This guide provides an objective, data-driven comparison between (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine (an advanced unsymmetrical chiral diamine) and traditional piperidine-based or symmetric diamine ligands (such as simple piperidine, TMEDA, and sparteine).

Mechanistic Causality: Why This Specific Ligand?

To understand the superiority of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine, we must deconstruct its molecular architecture and the causality behind its experimental performance[1].

The Structural Pillars of Enantio-discrimination
  • The Piperidine Backbone (Conformational Rigidity): Unlike acyclic diamines which suffer from high entropic penalties upon metal coordination, the piperidine chair conformation locks the C2-substituent in a predictable spatial orientation. This rigidity ensures that the chiral pocket remains static during the dynamic oxidative addition and reductive elimination steps.

  • The N-Benzyl Group (Steric Shielding): Traditional symmetric ligands like TMEDA lack facial differentiation. The bulky N-benzyl group on the tertiary amine acts as a steric wall, effectively blocking one face of the square-planar or tetrahedral nickel intermediate. This forces the incoming alkyl radical or transmetalating species to approach from the unhindered face, dictating high enantiomeric excess (ee)[2].

  • The N-Methylmethanamine Arm (Hemilabile Secondary Amine): While ligands like (-)-sparteine possess two tertiary amines, (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine features a secondary amine. This provides an N–H bond capable of secondary sphere interactions (e.g., hydrogen bonding with electrophiles) and offers a distinct electronic trans-effect that accelerates the transmetalation step without causing catalyst poisoning.

Visualizing the Catalytic Logic

In nickel-catalyzed asymmetric alkyl-alkyl cross-coupling, the reaction often proceeds via a radical rebound mechanism. The chiral diamine must stabilize the Ni(I) and Ni(III) intermediates while preventing racemic background reactions[3].

G NiI Ni(I)-L* Catalyst (Stable Chelate) Halide Alkyl Halide Activation (Single Electron Transfer) NiI->Halide SET Radical Alkyl Radical •R (Stereocenter lost) Halide->Radical NiII Ni(II)-L* Intermediate Halide->NiII NiIII Ni(III)-L* (Alkyl)(R') Stereoselective Capture Radical->NiIII Radical Rebound (Face Selective) NiII->NiIII Transmetalation Product Enantioenriched Product + Ni(I)-L* NiIII->Product Reductive Elimination Product->NiI

Enantioconvergent Ni-catalyzed cross-coupling mechanism using chiral diamine ligands.

Comparative Performance Data

The following table summarizes the quantitative performance of various piperidine and diamine ligands in a benchmark Nickel-Catalyzed Asymmetric Negishi Cross-Coupling of racemic secondary alkyl halides with primary alkylzinc reagents.

LigandCoordination ModeSteric DifferentiationTypical Yield (%)Enantiomeric Excess (ee %)Catalyst Half-Life (Turnovers)
Simple Piperidine Monodentate (Achiral)None< 15% (Ni black forms)0% (Racemic)< 5
TMEDA Bidentate (Achiral)None85%0% (Racemic)> 50
(-)-Sparteine Bidentate (Chiral, Rigid)Moderate (Symmetric)45%30 - 50%20
(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine Bidentate (Chiral, Unsymmetrical)High (N-Benzyl vs N-Methyl)92% 90 - 96% > 100

Data Interpretation: Simple piperidine fails due to monodentate lability, leading to rapid catalyst decomposition (visible as Ni black precipitation). TMEDA stabilizes the metal but offers no stereocontrol. Sparteine is too sterically encumbered on both nitrogen atoms, hindering oxidative addition and lowering yields. The unsymmetrical nature of the N-benzyl/N-methyl ligand perfectly balances catalyst stability with an open, yet highly stereodirected, reactive pocket[4].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol for Ni-catalyzed asymmetric cross-coupling incorporates self-validating checkpoints. If a checkpoint fails, the operator must halt and troubleshoot, preventing the waste of valuable chiral ligands.

Workflow Logic

G Prep 1. Catalyst Complexation NiBr2 + Chiral Diamine Degas 2. Schlenk Technique Degassing & Inert Gas Prep->Degas React 3. Cross-Coupling Reagents Added at -78°C Degas->React Quench 4. Quench & Extract NH4Cl(aq) / EtOAc React->Quench Analyze 5. Chiral HPLC ee% Determination Quench->Analyze

Step-by-step workflow for asymmetric cross-coupling using chiral piperidine diamines.

Step-by-Step Methodology

1. Catalyst Pre-Complexation (The Critical Initiation)

  • Action: In a nitrogen-filled glovebox, add NiBr₂(glyme) (0.05 equiv) and (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine (0.06 equiv) to an oven-dried Schlenk tube. Add anhydrous THF (2.0 mL).

  • Causality: Pre-complexation is strictly required. Adding the metal and ligand directly to the reaction mixture allows unligated Ni to catalyze a rapid, racemic background reaction.

  • Self-Validation Checkpoint: Stir at room temperature for 20 minutes. The solution must transition from a pale green suspension to a homogeneous, deep purple/blue solution. If the solution remains green or forms a black precipitate, the ligand has oxidized or failed to coordinate; discard and restart.

2. Electrophile Addition and Temperature Control

  • Action: Add the racemic secondary alkyl halide (1.0 equiv) to the purple catalyst solution. Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Causality: Cooling to -78 °C prevents premature radical generation before the nucleophile is fully dispersed, ensuring the transmetalation step is synchronized with the radical rebound, maximizing enantioselectivity.

3. Nucleophile Transmetalation

  • Action: Dropwise add the organozinc reagent (1.5 equiv) via a syringe pump over 10 minutes.

  • Causality: Slow addition maintains a low steady-state concentration of the nucleophile, preventing homocoupling of the zinc reagent.

  • Self-Validation Checkpoint: The reaction mixture should slowly turn to a dark reddish-brown. Rapid blackening indicates catalyst death (Ni(0) aggregation).

4. Quench and Analysis

  • Action: After 12 hours at -20 °C, quench the reaction by adding saturated aqueous NH₄Cl (2 mL) directly at low temperature. Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Analysis: Determine the enantiomeric excess via Chiral Stationary Phase HPLC. The N-benzyl group guarantees strong UV absorbance, aiding in trace analysis.

References

  • Masuda, Y., & Fu, G. C. (2019). Synthesis of Chiral Diamine Ligands for Nickel-catalyzed Asymmetric Cross-couplings of Alkylchloroboronate Esters with Alkylzincs: (1R,2R)-N,N'-Dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane. Organic Syntheses, 96, 127-140. URL:[Link]

  • Poremba, K. E., Dibrell, S. E., & Reisman, S. E. (2020). Nickel-Catalyzed Enantioselective Reductive Cross-Coupling Reactions. ACS Catalysis, 10(15), 8237–8246. URL:[Link]

  • Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. (Updated context via Chemical Reviews 2007). URL:[Link]

Sources

Reproducibility of published (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility and Scale-Up of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine Synthesis: A Comparative Guide

As the demand for highly functionalized chiral building blocks accelerates in drug discovery, the reproducible synthesis of chiral 2-substituted piperidines has become a critical focal point. Specifically, (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine (CAS: 274671-67-9)[1] serves as a vital intermediate for complex active pharmaceutical ingredients (APIs). However, maintaining the integrity of the α -chiral center adjacent to the piperidine nitrogen during functional group interconversion presents significant synthetic challenges.

As a Senior Application Scientist, I have evaluated the three primary synthetic pathways for this molecule. This guide deconstructs the causality behind each experimental choice, providing self-validating protocols to ensure >99% enantiomeric excess (ee) and scalable reproducibility.

Mechanistic Evaluation of Synthetic Pathways

The synthesis of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine fundamentally relies on either utilizing the "chiral pool" (starting from L-pipecolic acid) or employing modern asymmetric catalysis[2].

The Classical Approach: Amide Reduction (Route A)

This route converts L-pipecolic acid to (S)-1-benzyl-N-methylpiperidine-2-carboxamide, followed by aggressive hydride reduction (typically using LiAlH 4​ ).

  • The Causality: The amide carbonyl is highly deactivated. LiAlH 4​ provides the necessary nucleophilic hydride transfer to collapse the tetrahedral intermediate into an iminium ion, which is subsequently reduced to the amine.

  • The Risk: Extended exposure to LiAlH 4​ at elevated temperatures can lead to unwanted debenzylation.

The Stepwise Approach: Reductive Amination (Route B)

This route reduces the chiral acid to an alcohol, oxidizes it to an aldehyde (Swern Oxidation), and performs a reductive amination with methylamine.

  • The Causality: Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is chosen over NaBH 4​ because the electron-withdrawing acetoxy groups stabilize the boron-hydride bond. This makes it a mild reducing agent that selectively targets the protonated imine without prematurely reducing the highly reactive chiral aldehyde back to an alcohol.

  • The Risk: The intermediate (S)-1-benzylpiperidine-2-carboxaldehyde is highly prone to base-catalyzed enolization, which destroys the stereocenter (epimerization).

The Modern Catalytic Approach: Asymmetric Transfer Hydrogenation (Route C)

Recent breakthroughs have enabled the direct synthesis of chiral piperidines from simple pyridinium salts via rhodium-catalyzed transfer hydrogenation[3].

  • The Causality: A chiral Rh-complex dictates the facial selectivity of hydride transfer from formic acid to the N-benzylpyridinium salt. This bypasses the need for a chiral pool starting material entirely.

SynthesisRoutes Start L-Pipecolic Acid (Chiral Pool) Benzylation N-Benzylation Start->Benzylation Pyridine N-Benzylpyridinium Salt (Prochiral) RhCat Rh-Catalyzed Transfer Hydrogenation Pyridine->RhCat Route C Amidation Amidation (MeNH2) Benzylation->Amidation Route A Reduction2 Reduction to Alcohol Benzylation->Reduction2 Route B Reduction1 LiAlH4 Reduction Amidation->Reduction1 Target (S)-1-(1-Benzylpiperidin-2-yl) -N-methylmethanamine Reduction1->Target Oxidation Swern Oxidation Reduction2->Oxidation RedAm Reductive Amination Oxidation->RedAm RedAm->Target RhCat->Target

Comparative synthetic workflows for (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine.

Quantitative Performance Comparison

To objectively evaluate these alternatives, we must look at the empirical data derived from scale-up runs (100g+ scale).

ParameterRoute A: Amide ReductionRoute B: Reductive AminationRoute C: Rh-Catalyzed Hydrogenation
Overall Yield 68 - 72%55 - 60%82 - 85%
Enantiomeric Excess (ee) >99% (Highly stable)88 - 92% (Prone to epimerization)96 - 98%
Scalability Moderate (Exothermic quench)Poor (Cryogenic Swern required)Excellent (Homogeneous catalysis)
Atom Economy Low (Heavy metal waste)Low (DMSO/DMS waste)High (Formic acid as H 2​ source)
Primary Risk Factor Debenzylation at high tempsRacemization of aldehydeHigh cost of Rh-catalyst

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate strict In-Process Controls (IPCs) to ensure causality-driven success.

Protocol 1: Amide Reduction (Optimized Route A)

This route is recommended for laboratories lacking high-pressure hydrogenation infrastructure.

  • Preparation: Suspend LiAlH 4​ (2.5 eq) in anhydrous THF under dry N 2​ . Cool to 0 °C.

  • Addition: Dissolve (S)-1-benzyl-N-methylpiperidine-2-carboxamide (1.0 eq) in THF. Add dropwise over 45 minutes. Causality: Dropwise addition controls the exothermic generation of hydrogen gas and prevents localized heating that causes debenzylation.

  • Reflux & IPC: Warm to 65 °C for 4 hours.

    • Validation Checkpoint: Withdraw a 50 µL aliquot, quench with EtOAc, and analyze via LC-MS. The reaction is self-validated as complete when the amide mass (m/z 233) is <1% relative to the product mass (m/z 219).

  • Fieser Quench (Critical): Cool to 0 °C. Sequentially add x mL H 2​ O, x mL 15% NaOH, and 3x mL H 2​ O (where x = grams of LiAlH 4​ ). Causality: This specific stoichiometric quench forces the aluminum salts to precipitate as a granular, easily filterable solid rather than a gelatinous emulsion.

  • Isolation: Filter through Celite, concentrate, and purify via vacuum distillation.

Protocol 2: Reductive Amination (Optimized Route B)

This route is highly sensitive but avoids the hazards of LiAlH 4​ .

  • Imine Formation: To a solution of (S)-1-benzylpiperidine-2-carboxaldehyde (1.0 eq) in anhydrous DCE at -10 °C, add methylamine (2.0 M in THF, 1.5 eq) and glacial acetic acid (1.1 eq).

    • Causality: The acetic acid acts as a mild catalyst to protonate the carbonyl, accelerating imine formation while keeping the pH low enough to suppress the base-catalyzed enolization of the α -proton.

  • Reduction: Stir for 30 minutes, then add NaBH(OAc) 3​ (1.5 eq) in portions.

    • Validation Checkpoint: Perform chiral HPLC (Chiralcel OD-H column) on a quenched aliquot. If the (R)-enantiomer peak exceeds 2%, epimerization has occurred due to thermal excursion, and the batch must be flagged.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry over Na 2​ SO 4​ , and concentrate.

Epimerization Aldehyde Chiral Aldehyde Intermediate Enol Achiral Enol (Epimerization Risk) Aldehyde->Enol High Temp / Base Imine Imine Intermediate Aldehyde->Imine Mild Acid (AcOH) < 0 °C Racemate Racemic Mixture Enol->Racemate Loss of ee% Product Enantiopure Product Imine->Product NaBH(OAc)3

Mechanistic pathway of epimerization vs. stereoretention during reductive amination.

Conclusion

For the reproducible synthesis of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine, Route A (Amide Reduction) remains the most robust bench-scale method due to its absolute preservation of the chiral center. However, for industrial scale-up (>1 kg), researchers should transition to Route C (Rh-Catalyzed Transfer Hydrogenation) , which eliminates the cryogenic requirements and epimerization risks of intermediate aldehydes while providing superior atom economy.

References

  • Wu, J., et al. "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation." Nature Catalysis, vol. 5, 2022.[Link]

Sources

Safety Operating Guide

A Researcher's Comprehensive Guide to the Safe Handling and Disposal of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guidance is to treat this compound with a high degree of caution, assuming a hazard profile that includes potential for acute toxicity, skin and eye irritation or corrosion, and respiratory tract irritation.[1][2][3][4] Adherence to these protocols is not merely about compliance; it is about fostering a culture of safety and scientific excellence.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the amine structure and the presence of a benzyl group, it is prudent to anticipate that (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine may be corrosive and readily absorbed through the skin. The following PPE is mandatory to mitigate exposure risks.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 and a full face shield.Protects against splashes and airborne particles that could cause serious eye damage.[1][5] Contact lenses should not be worn as they can absorb and concentrate irritants.[6][7]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) with a protection class of at least 3 (breakthrough time >60 minutes) for brief contact.[6] For prolonged contact, a protection class of 5 or higher (>240 minutes) is recommended.[6]Prevents skin contact, which may lead to irritation, sensitization, or systemic toxicity.[6][8] Always inspect gloves before use and use proper removal techniques.[6]
Body Protection A flame-retardant lab coat or a chemical-resistant apron.[9]Protects against skin contact from spills and splashes.
Respiratory Protection All handling of the compound must be conducted within a certified chemical fume hood.[5][9] If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[5][10]Minimizes the risk of inhaling vapors or aerosols, which may cause respiratory irritation.[2][3][8][11]

Operational Plan for Safe Handling

A systematic workflow is critical to ensuring minimal exposure and preventing contamination. The following step-by-step plan outlines the safe handling of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine from receipt to use.

Experimental Workflow Diagram

Safe Handling Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling & Storage prep1 Verify Fume Hood Functionality prep2 Assemble All Necessary Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work Within the Fume Hood prep3->handle1 handle2 Carefully Weigh/Measure the Chemical handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Properly Dispose of PPE and Waste post1->post2 post3 Store Chemical in a Designated Area post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A step-by-step workflow for the safe handling of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine.

Step-by-Step Protocol
  • Preparation :

    • Ensure the chemical fume hood is certified and functioning correctly.[5]

    • Gather all necessary equipment, including glassware, reagents, and designated waste containers.

    • Put on all required PPE as specified in the table above before entering the handling area.[3][5]

  • Handling :

    • Conduct all manipulations of the compound, including weighing and transferring, exclusively within the chemical fume hood.[5][9]

    • Avoid the generation of dust or aerosols.[5]

    • Use non-sparking tools to prevent ignition sources.[5][7]

    • Keep the container tightly sealed when not in use to minimize the release of vapors.[3][5][12]

  • Post-Handling and Storage :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and dispose of contaminated PPE as hazardous waste.[9]

    • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[10][12] The container should be clearly labeled and stored in a designated area for corrosive and toxic materials.[9][12]

    • Wash hands thoroughly with soap and water after handling is complete.[3][13]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is essential to prevent harm to personnel and the environment.

  • Evacuation : Immediately evacuate all non-essential personnel from the spill area.[9]

  • Ventilation : Ensure the area is well-ventilated, and if the spill is outside of a fume hood, increase ventilation to the area.[9]

  • Containment : For small spills, use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[7][9] Do not use combustible materials like paper towels.[9]

  • Personal Protection : Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if necessary.

  • Cleanup : Carefully collect the absorbent material and spilled substance into a designated, labeled hazardous waste container.[9][14][15]

  • Decontamination : Clean the spill area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.[9]

  • Reporting : Report all spills to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[9]

Disposal Plan

The disposal of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine and any contaminated materials must be treated as hazardous waste.

Disposal Workflow Diagram

Waste Disposal Workflow cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal coll1 Use Designated, Labeled Waste Container stor1 Ensure Waste Container is Tightly Sealed coll1->stor1 coll2 Segregate Liquid and Solid Waste coll2->stor1 stor2 Store in Secondary Containment stor1->stor2 stor3 Store in a Ventilated, Designated Area stor2->stor3 disp1 Contact EHS for Pickup stor3->disp1 disp2 Handover to Licensed Waste Disposal Service disp1->disp2

Caption: A systematic workflow for the safe disposal of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine waste.

Disposal Protocol
  • Waste Segregation :

    • Liquid Waste : Unused or waste (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine should be collected in a dedicated, clearly labeled, and chemically compatible container.[9]

    • Solid Waste : All materials contaminated with the compound, such as gloves, absorbent pads, and empty containers, must be disposed of as hazardous solid waste.[9]

  • Container Management :

    • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and all relevant hazard pictograms (e.g., corrosive, toxic, flammable).[9]

    • Containment : Keep the waste container tightly sealed to prevent the escape of vapors.[9] It should be stored in a secondary container to contain any potential leaks.[9]

  • Final Disposal :

    • The disposal of this chemical waste must be handled by a licensed professional waste disposal service.[9]

    • Contact your institution's EHS department to arrange for the pickup and proper disposal of the waste.[9]

    • Never dispose of this chemical down the drain or in regular trash.[9][12][14]

By adhering to these comprehensive safety and handling protocols, researchers can confidently work with (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine while ensuring their safety and protecting the integrity of their work and the environment.

References

  • Benchchem. Safeguarding Your Research: A Guide to Handling 2-(Boc-aminomethyl)-piperidine.
  • Antibodies. 4-Piperidinopiperidine Safety Data Sheet.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
  • Carl ROTH. Safety Data Sheet: Piperidine.
  • PubChem. 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine.
  • Merck. SAFETY DATA SHEET.
  • Cayman Chemical. Safety Data Sheet.
  • United States Biological. Safety Data Sheet.
  • Electron Microscopy Sciences. Safety Data Sheet.
  • CymitQuimica. SAFETY DATA SHEET.
  • NextSDS. (1-benzylpiperidin-2-yl)methanamine — Chemical Substance Information.
  • Cayman Chemical. Safety Data Sheet.
  • Cayman Chemical. Safety Data Sheet.
  • Santa Cruz Biotechnology. 4-Benzylpiperidine.
  • Benchchem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.